Gedatolisib

Catalog No.
S548378
CAS No.
1197160-78-3
M.F
C32H41N9O4
M. Wt
615.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gedatolisib

CAS Number

1197160-78-3

Product Name

Gedatolisib

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

Molecular Formula

C32H41N9O4

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

solubility

Soluble in DMSO, not in water

Synonyms

PKI587; PKI-587; PKI 587; PF05212384; PF-05212384; PF 05212384; PF5212384; PF-5212384; PF 5212384; Gedatolisib.

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

The exact mass of the compound Gedatolisib is 615.32815 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

gedatolisib PI3K mTOR inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Research demonstrates gedatolisib's superior efficacy through various functional assays. The experimental workflow and key findings are summarized below.

G Start In vitro & in vivo Models A Functional Assays Start->A B PAM Pathway Analysis Start->B C Cell Fate Assessment Start->C A1 GR Metrics & Cell Viability (RT-Glo MT, Sytox) A->A1 A2 Metabolic Assays (Glucose, Lactate, OCR) A->A2 A3 Protein Synthesis & 3D Culture A->A3 B1 Immunoblotting (p-AKT, p-S6, p-4E-BP1) B->B1 B2 Feedback Loop Analysis B->B2 C1 Cell Cycle Analysis C->C1 C2 Apoptosis & Cell Death C->C2 C3 Migration & Invasion C->C3 Results Outcome: Superior Potency & Efficacy of Multi-node PAM Inhibition A1->Results A2->Results A3->Results B1->Results B2->Results C1->Results C2->Results C3->Results

Experimental workflow for evaluating this compound.

Key Experimental Protocols
  • Growth Rate (GR) Metrics and Cell Viability [1]

    • Purpose: To identify cytostatic and cytotoxic effects independent of cell doubling time.
    • Methodology: A panel of breast cancer cell lines is treated with this compound and single-node inhibitors. Cell viability is measured before and after a 72-hour treatment period using assays like RT-Glo MT. Parallel staining with Sytox green is used to quantify cell death.
  • Metabolic and Protein Synthesis Assays [1] [2]

    • Purpose: To assess the drug's impact on cancer cell metabolism, a key function of the PAM pathway.
    • Methodology: Post-treatment measurements of glucose consumption, lactate production (indicating glycolysis), and oxygen consumption rate (OCR, indicating mitochondrial respiration) are taken. Global protein synthesis rates are also measured to evaluate mTORC1 inhibition.
  • Analysis of Pathway Inhibition and Feedback Loops [1] [3]

    • Purpose: To confirm comprehensive pathway blockade and understand the mechanism for superior efficacy.
    • Methodology: Immunoblotting is performed to analyze phosphorylation levels of key pathway proteins like AKT (at Ser473 and Thr308) and S6 Ribosomal Protein. This confirms inhibition of both mTOR complexes and prevents the reactivation of AKT that can occur with mTORC1-only inhibitors.

Comparative Quantitative Data

This compound demonstrates superior potency and efficacy compared to single-node PAM inhibitors. The following table summarizes quantitative data from a study in breast cancer models:

PAM Inhibitor Target Average GR50 (Potency) Average GRmax (Efficacy)
This compound Pan-PI3K / mTOR 12 nM -0.68 (Cytotoxic)
Alpelisib PI3Kα 2783 nM -0.10 (Mostly Cytostatic)
Capivasertib AKT 2602 nM 0.00 (Cytostatic)
Everolimus mTORC1 2134 nM 0.33 (Weak Cytostatic)

GR50 is the concentration that halves the growth rate; a lower value indicates greater potency. GRmax indicates the maximum drug effect; a value less than 0 indicates cell death (cytotoxic), while a value of 0 indicates complete cell cycle arrest (cytostatic). Data adapted from [1].

Current Clinical Development

This compound is currently under investigation in late-stage clinical trials, which reflects its promising preclinical profile [1] [4] [2].

  • VIKTORIA-1 (NCT05501886): A global Phase 3 trial evaluating this compound in combination with fulvestrant (endocrine therapy), with and without palbociclib (a CDK4/6 inhibitor), for patients with HR+/HER2- advanced breast cancer [1].
  • Other Trials: It is also being evaluated in a Phase 1/2 clinical trial in combination with darolutamide for patients with metastatic castration-resistant prostate cancer (mCRPC) [2].

References

gedatolisib ATP-competitive reversible inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Gedatolisib provides a comprehensive blockade of the PAM pathway, which is frequently dysregulated in cancers. The following diagram illustrates the signaling pathway and this compound's multi-node inhibition strategy:

G PAM Pathway Inhibition by this compound RTK Receptor Tyrosine Kinases (RTK) PI3K Class I PI3K (p110α, β, γ, δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 → PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) PTEN PTEN PTEN->PIP2 Catalyzes PIP3 → PIP2 This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This multi-node inhibition strategy prevents the compensatory activation and adaptive resistance commonly seen with single-node inhibitors [1] [2]. For example, inhibiting only mTORC1 can relieve feedback loops that paradoxically activate PI3K, while inhibiting only PI3Kα can allow other PI3K isoforms to maintain pathway activity.

Preclinical Experimental Data and Protocols

The superior potency and efficacy of this compound were demonstrated through a series of structured experiments comparing it against single-node PAM inhibitors [1] [3].

Experimental Workflow

The diagram below outlines the key phases of the preclinical evaluation:

G Preclinical Evaluation Workflow A Cell Line Preparation (28 BC lines, varying PIK3CA/PTEN/ER/HER2 status) B Drug Treatment (this compound vs. Alpelisib, Capivasertib, Everolimus) A->B C In Vitro Functional Assays (Growth, viability, death, metabolism, migration) B->C D 3D Culture & In Vivo Models (Confirmation in complex models) C->D E Data Analysis (GR metrics, IC50, Max effect, pathway analysis) D->E

Detailed Methodologies
  • Cell Line Models: A panel of 28 breast cancer cell lines was used, representing different molecular subtypes and PAM pathway statuses. Key lines included hormone receptor-positive (HR+), HER2-negative, and triple-negative models [1].
  • Comparative Inhibitors: this compound was tested alongside single-node inhibitors: alpelisib (PI3Kα inhibitor), capivasertib (AKT inhibitor), and everolimus (mTORC1 inhibitor) [1] [3].
  • Key Functional Assays:
    • Growth Rate (GR) Metrics Analysis: Calculated from cell viability measurements before and after 72-hour drug treatment to identify cytostatic and cytotoxic effects independent of cell doubling time [1].
    • Cell Viability and Death: Assessed using RT-Glo MT and Sytox assays after 72-hour treatment [1].
    • Metabolic Assays: Measured glucose consumption, lactate production, and oxygen consumption to evaluate effects on cellular metabolism [1].
    • Protein Synthesis Measurement: Quantified global protein synthesis rates as a direct functional readout of mTORC1 inhibition [1].
    • Cell Migration and Invasion: Evaluated using transwell assays to determine anti-metastatic potential [1].

Quantitative Preclinical Results

The table below summarizes the quantitative results from the GR metrics analysis, which captures both the potency (GR50) and efficacy (GRMax) of the inhibitors [1]:

PAM Inhibitor Target Avg. GR50 (nM) Avg. GRMax Avg. GR50 in PIK3CA/PTEN altered (nM) Avg. GRMax in PIK3CA/PTEN altered
This compound Pan-PI3K/mTOR 12 -0.68 12 -0.72
Alpelisib PI3Kα 2783 -0.10 2783 -0.10
Capivasertib AKT 2602 0.00 2602 0.00
Everolimus mTORC1 2134 0.33 2134 0.33

GR50: Concentration to achieve 50% growth inhibition (potency). GRMax: Maximum effect; values below 0 indicate cell death (efficacy) [1].

This compound demonstrated superior potency and efficacy regardless of PAM pathway mutational status, inducing cytotoxic effects (negative GRMax) while single-node inhibitors showed primarily cytostatic effects [1].

Clinical Development and Trial Design

This compound is currently under investigation in late-stage clinical trials.

  • Current Status: The U.S. FDA has accepted the New Drug Application for this compound for Real-Time Oncology Review (RTOR), following positive results from the Phase 3 VIKTORIA-1 trial [4].
  • VIKTORIA-1 Trial (NCT05501886): A global, randomized, open-label Phase 3 study evaluating this compound in patients with HR+/HER2− advanced breast cancer whose disease progressed on prior CDK4/6 inhibitor therapy [1] [5].
    • Arms: this compound + palbociclib + fulvestrant (triplet) vs. This compound + fulvestrant (doublet) vs. Fulvestrant alone (control) [5].
    • Dosing: this compound (180 mg IV weekly, 3 weeks per cycle), Palbociclib (125 mg orally, 21 days on/7 off), Fulvestrant (500 mg IM per standard) [5].
    • Primary Endpoint: Progression-free survival (PFS) [5].
Key Clinical Efficacy Results

The table below summarizes the top-line results from the PIK3CA wild-type cohort of the VIKTORIA-1 trial [5] [4] [6]:

Treatment Arm Median PFS (months) Hazard Ratio (HR) vs Control Objective Response Rate (ORR)
Triplet (this compound + Palbociclib + Fulvestrant) 9.3 0.24 (76% risk reduction) 32%
Doublet (this compound + Fulvestrant) 7.4 0.33 (67% risk reduction) 28.3%
Control (Fulvestrant alone) 2.0 - 1%

The clinical data confirms this compound's potential to address a significant unmet need, particularly in the PIK3CA wild-type population post-CDK4/6 inhibition [5] [6].

Interpretation and Research Significance

For researchers, the development of this compound underscores several key principles in targeted therapy:

  • Overcoming Adaptive Resistance: Comprehensive PAM pathway inhibition can preempt feedback loops and isoform compensation [1] [2].
  • Broad Applicability: Potent activity in both PIK3CA mutant and wild-type models suggests utility across a wider patient population [1] [6].
  • Translational Validation: The compelling preclinical data on multi-node inhibition has successfully translated to significant clinical efficacy in a Phase 3 trial [1] [5].

References

gedatolisib pan-class I PI3K isoform inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

The PI3K/AKT/mTOR (PAM) pathway is a critical signaling network that regulates cell metabolism, survival, proliferation, and protein synthesis. It is frequently dysregulated in cancer [1] [2]. Gedatolisib's design addresses key limitations of single-node PAM inhibitors.

  • Comprehensive Pathway Inhibition: this compound directly inhibits all class I PI3K catalytic subunits (p110α, p110β, p110γ, p110δ) and both mTORC1 and mTORC2 with low nanomolar potency (IC₅₀: 0.4-8 nM for PI3K isoforms; 1 nM for mTOR) [3]. This multi-node blockade overcomes feedback loops where inhibiting one node (e.g., mTORC1) can paradoxically activate upstream PI3K signaling [4].
  • Overcoming Adaptive Resistance: Inhibiting all four PI3K isoforms prevents compensatory activation of non-targeted isoforms, a common resistance mechanism with isoform-specific inhibitors (e.g., PI3Kα-specific alpelisib) [1] [4]. This makes this compound effective across a wider range of PAM pathway abnormalities.

The following diagram illustrates the PAM pathway and the points where this compound acts.

f Growth Factors,\nHormones Growth Factors, Hormones Membrane Receptors\n(RTKs, GPCRs) Membrane Receptors (RTKs, GPCRs) PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Catalyzes PIP3->PIP2 PTEN Inhibits AKT AKT PIP3->AKT mTORC1\n(Complex 1) mTORC1 (Complex 1) AKT->mTORC1\n(Complex 1) Activates mTORC2\n(Complex 2) mTORC2 (Complex 2) AKT->mTORC2\n(Complex 2) Activates Cell Processes:\n• Protein Synthesis\n• Metabolism\n• Proliferation\n• Survival Cell Processes: • Protein Synthesis • Metabolism • Proliferation • Survival mTORC1\n(Complex 1)->Cell Processes:\n• Protein Synthesis\n• Metabolism\n• Proliferation\n• Survival mTORC2\n(Complex 2)->AKT Positive Feedback This compound This compound This compound->PI3K Inhibits This compound->mTORC1\n(Complex 1) Inhibits This compound->mTORC2\n(Complex 2) Inhibits

Quantitative Inhibition Data

The table below summarizes the in vitro inhibitory potency (IC₅₀) of this compound against its primary targets, demonstrating uniform nanomolar potency [3].

Target IC₅₀ (nM)
PI3K p110α 0.4
PI3K p110β 6
PI3K p110γ 6
PI3K p110δ 8
mTOR 1

Preclinical Efficacy vs. Single-Node Inhibitors

Preclinical studies directly compared this compound with FDA-approved single-node PAM inhibitors across breast and prostate cancer models [1] [2].

Parameter This compound (pan-PI3K/mTOR) Alpelisib (PI3Kα) Capivasertib (AKT) Everolimus (mTORC1)
Avg. Anti-proliferative Potency (GR₅₀ in nM) 12 2783 2602 2134
Cytotoxic Efficacy (Avg. GRₘₐₓ) -0.72 -0.10 0.00 0.33
Impact on PIK3CA/PTEN status Equally effective regardless of mutation status [1] More effective in PIK3CA-mutant models [1] More effective in PTEN-loss models [2] Limited efficacy due to feedback relief [1]
Key Functional Effects Superior reduction in protein synthesis, glucose consumption, cell cycle progression, and induction of cell death [1] [5] Moderate effects, often compensatory Moderate effects, often compensatory Limited effects, often compensatory

Clinical Development and Evidence

This compound is under investigation in multiple late-stage clinical trials, showing promising efficacy and a manageable safety profile.

  • Phase 1 Safety (Single Agent): A first-in-human study established the Maximum Tolerated Dose (MTD) at 154 mg administered once weekly intravenously. The most common treatment-related adverse events were mucosal inflammation/stomatitis (58.4%), nausea (42.9%), and hyperglycemia (26%). Most AEs at the MTD were Grade 1, demonstrating a manageable safety profile [3].
  • Phase 3 in HR+/HER2- Breast Cancer (VIKTORIA-1 Trial): Recent (July 2025) topline results for the PIK3CA wild-type cohort showed significant success [6].
    • This compound + Fulvestrant + Palbociclib (triplet): Reduced risk of progression/death by 80% vs. control. Median Progression-Free Survival (PFS) was 8.0 months, a 6.0-month improvement over control.
    • This compound + Fulvestrant (doublet): Reduced risk of progression/death by 67%. Median PFS was 7.4 months, a 5.4-month improvement.
  • Early Trials in Other Cancers:
    • HER2+ Metastatic Breast Cancer: A phase 2 trial showed an Objective Response Rate (ORR) of 43% and a median Overall Survival (OS) of 24.7 months in heavily pre-treated patients (median of ≥4 prior anti-HER2 therapies) [7].
    • Metastatic Castration-Resistant Prostate Cancer (mCRPC): Early data from a phase 1/2 trial with darolutamide showed a 6-month radiographic PFS rate of 66%, favorable compared to historical controls with AR inhibitors alone [7].

Suggested Experimental Readouts

When evaluating this compound in preclinical models, consider these functional and signaling assays based on the search results.

  • Cell Proliferation and Viability: Use Growth Rate (GR) metrics analysis, which distinguishes cytostatic from cytotoxic effects better than traditional viability assays. This method identified this compound's superior cytotoxicity (GRMax = -0.72) [1].
  • Downstream Pathway Inhibition: Assess phosphorylation of key PAM effectors in Western blot or immunofluorescence assays. Key markers include pAKT (Ser473, mTORC2 target), pS6 (S240/244, mTORC1 target), and p4EBP1 (mTORC1 target). A greater and more sustained suppression is expected with this compound [3].
  • Metabolic and Functional Assays:
    • Protein Synthesis: O-propargyl-puromycin (OPP) incorporation assay [2].
    • Glucose Metabolism: Measure glucose consumption and lactate production in cell culture media [1] [5].
    • Cell Cycle and Death: Analyze via flow cytometry (e.g., EdU/propidium iodide staining) and cleaved caspase-3 detection [2].

This compound represents a promising multi-targeted strategy in oncology therapeutics, particularly for overcoming resistance to more selective agents. Its comprehensive clinical development program will further define its role in treating breast and other cancers.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT/mTOR pathway is a critical intracellular signaling axis that regulates cell growth, survival, proliferation, and metabolism [1] [2]. Gedatolisib blocks this pathway at multiple key nodes.

G GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K Class I PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 TSC TSC1/TSC2 Complex AKT->TSC Inhibits S6K S6K, 4E-BP1 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Activates (Phosphorylates) Rheb Rheb TSC->Rheb Regulates Rheb->mTORC1 Activates Processes Cell Growth, Proliferation, Survival S6K->Processes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound inhibits the PI3K/AKT/mTOR pathway at multiple nodes.

This compound's multi-targeted approach results in more comprehensive pathway suppression. By inhibiting both mTORC1 and mTORC2, it prevents the compensatory activation that can occur with single-node inhibitors [3]. In preclinical studies, this has translated to superior suppression of downstream effectors like phosphorylated S6 and 4E-BP1 compared to agents like alpelisib (PI3Kα inhibitor), capivasertib (AKT inhibitor), or everolimus (mTORC1 inhibitor) [3].

Quantitative Preclinical Efficacy Data

The following table summarizes key functional outcomes of this compound compared to single-node PAM inhibitors in a panel of breast cancer cell lines [4].

Functional Assay This compound Effect Comparison to Single-Node Inhibitors
Cell Proliferation (GR50) 12 nM (average) At least 100-fold more potent [4]
Cytotoxic Effect (GRMax) -0.72 (average) Consistently induced cell death, while others showed modest or no effect [4]
Protein Synthesis Potently decreased More effective decrease than single-node inhibitors [4]
Cell Metabolism Reduced glucose consumption, lactate production, and oxygen consumption More profound suppression than single-node inhibitors [4]
Cell Motility & Invasion Decreased migration and invasion More effective inhibition than single-node inhibitors [4]

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound in a research setting, several standard preclinical methodologies have been employed.

  • Cell Viability and Anti-Proliferative Assays [4]

    • Purpose: To determine the potency and cytotoxic effects of this compound.
    • Methodology:
      • Plate breast cancer cell lines in 96-well plates.
      • Treat with a dose range of this compound and single-node inhibitors for 72 hours.
      • Measure cell viability using real-time luminescent cell viability assays (e.g., RT-Glo MT Assay).
      • Calculate Growth Rate (GR) metrics (GR50 and GRMax) using cell counts from before and after treatment to distinguish cytostatic from cytotoxic effects.
  • Western Blot Analysis of Pathway Inhibition [3]

    • Purpose: To assess the inhibition of PI3K/AKT/mTOR pathway signaling.
    • Methodology:
      • Treat cancer cells with clinically relevant concentrations of this compound.
      • Lyse cells and isolate proteins.
      • Perform SDS-PAGE and transfer to membranes.
      • Probe with antibodies against phosphorylated and total forms of key pathway proteins:
      • S6 Ribosomal Protein (S6): A marker for mTORC1 activity.
      • 4E-BP1: A key mTORC1 substrate whose phosphorylation status critically regulates protein translation.
      • AKT (Ser473): A phosphorylation site directly catalyzed by mTORC2.
  • Three-Dimensional Spheroid Culture [4]

    • Purpose: To model tumor growth in a more physiologically relevant environment.
    • Methodology:
      • Seed cells in low-attachment plates to allow spheroid formation.
      • Treat established spheroids with this compound.
      • Monitor spheroid growth and integrity over time using live-cell imaging.
      • Quantify the anti-proliferative and cytotoxic effects in 3D culture.

Clinical Development Status

This compound is currently under clinical investigation and has not yet received regulatory approval for commercial use [5]. The following table outlines its key clinical trial contexts.

Clinical Context Combination Therapies Development Status / Key Findings
HR+/HER2- Advanced Breast Cancer Palbociclib + Fulvestrant or Letrozole [6] Phase 3 (VIKTORIA-1 trial ongoing) [4]; Phase 2 showed ORR up to 85% in 1st-line [6]
Advanced TNBC or BRCA+ HER2- Breast Cancer Talazoparib (PARP inhibitor) [7] Phase I/II completed; combination safe but did not meet pre-specified efficacy threshold (ORR 12%) [7]
Other Cancers Various (e.g., paclitaxel) [3] Investigated in trials for endometrial cancer, ovarian cancer, AML, and NSCLC [8] [3]

The most common grade 3 or 4 adverse effects reported include stomatitis, decreased neutrophils, fatigue, hyperglycemia, and rash [6]. Management of these toxicities, particularly through intermittent dosing schedules (e.g., 3 weeks on/1 week off), is part of the current clinical strategy [6].

References

Experimental Protocols for Pharmacokinetic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, understanding the methodologies used to determine these parameters is crucial. Key experimental details from the studies are outlined below.

Study Focus Methodology Details

| Human ADME Study | • Design: Open-label, single 89 mg intravenous dose in healthy male subjects [1]. • Analysis: Measurement of plasma concentrations of gedatolisib and total radioactivity to determine pharmacokinetics and recovery [1]. | | LC-MS/MS Bioanalytical Method (Mouse Plasma) | • Extraction: Simple protein precipitation [2]. • Chromatography: Column: Atlantis dC18; Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70% v/v), both with 0.1% formic acid; Flow Rate: 0.7 mL/min; Run Time: 2.0 min [2]. • Detection: Tandem Mass Spectrometry; this compound MRM transition: m/z 616.40 → 488.20 [2]. • Validation: The method was validated as per US FDA guidelines over a linear range of 1.33–2667 ng/mL [2]. |

Pharmacokinetic/Pharmacodynamic Relationship and Clinical Dosing

This compound's long half-life supports a once-weekly dosing schedule in clinical trials [3]. The following diagram illustrates the established relationships between its pharmacokinetic properties, mechanism of action, and clinical outcomes.

PK This compound PK Properties HalfLife Long Half-Life (~37 hours) PK->HalfLife Clearance Biliary Excretion of Parent Drug PK->Clearance MOA Mechanism of Action PI3K Pan-PI3K Inhibition MOA->PI3K mTOR mTORC1/mTORC2 Inhibition MOA->mTOR PD Pharmacodynamic Effects Efficacy Antitumor Activity PD->Efficacy Safety Safety Profile PD->Safety Clinical Clinical Outcomes Dosing Once-Weekly IV Dosing HalfLife->Dosing Supports Dosing->MOA Clearance->MOA Pathway PAM Pathway Blockade PI3K->Pathway mTOR->Pathway Pathway->PD Efficacy->Clinical Safety->Clinical

Based on the gathered evidence, here are the key clinical implications of this compound's PK/PD profile:

  • Favorable Dosing Schedule: The long terminal half-life of approximately 37 hours supports a once-weekly intravenous dosing regimen, which has been successfully employed in multiple clinical trials [4] [3] [5].
  • Minimal Drug-Drug Interaction Risk from Metabolism: this compound undergoes minimal hepatic metabolism, which suggests a lower potential for pharmacokinetic drug-drug interactions when combined with other agents [1]. This is a significant advantage in oncology, where combination therapies are standard.
  • Route of Elimination: The major route of elimination is via the feces as unchanged parent drug, confirming that biliary and/or intestinal secretion is the principal clearance mechanism [1].

References

gedatolisib metabolism and excretion pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile and Excretion Pathways

The data below summarizes the key findings from a clinical study investigating the distribution, metabolism, and excretion of gedatolisib in healthy male volunteers after a single intravenous infusion [1].

Parameter Finding
Primary Route of Excretion Biliary / Fecal [1]
Recovery of Drug-Related Material in Feces 66% - 73% of the administered dose [1]
Recovery of Drug-Related Material in Urine Not specified in detail; fecal route is predominant [1]
Identity of Circulating Drug-Related Material in Plasma Parent drug (this compound) only [1]
Metabolites Identified One oxidative metabolite (M5), found only in feces and constituting <1% of the total dose [1]
Plasma Terminal Half-life (t₁/₂) Approximately 37 hours [1]
Proposed Major Clearance Mechanism Biliary and/or intestinal secretion of unchanged parent drug [1]

Visualizing the Disposition Pathway of this compound

The following diagram illustrates the journey of this compound within the body, from administration to elimination, based on the available study data.

gedatolisib_pathway Start IV Administration A Distribution in Plasma Start->A B Parent drug (this compound) is the only observed material A->B C Hepatic Processing B->C D Trace Metabolism C->D F Biliary Excretion C->F E M5 Metabolite (<1% of dose) D->E G Fecal Elimination (66-73% of dose) Parent drug + M5 F->G

Detailed Experimental Methodology

The key findings are derived from a specific clinical trial. The table below outlines the core design of this study [1].

Study Element Description
Clinical Trial Identifier NCT02142920 [1]
Study Design Open-label study [1]
Population Healthy male volunteers [1]
Dose and Route Single 89 mg intravenous (IV) infusion over 30 minutes [1]
Primary Focus Distribution, pharmacokinetics, and metabolism of this compound (PF-05212384) [1]
Analytical Methods Not explicitly detailed in the abstract, but the study involved measuring plasma concentrations of this compound and total radioactivity to track the drug and its related materials [1].

Conclusion

References

Application Notes and Protocols for LC-MS/MS Quantification of Gedatolisib in Mouse Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the quantification of gedatolisib, a dual pan-PI3K and mTOR inhibitor, in mouse plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers and scientists in drug development for robust bioanalysis in preclinical pharmacokinetic (PK) studies.


Introduction to this compound and its Bioanalysis

This compound (PF-05212384, PKI-587) is an ATP-competitive, reversible inhibitor that simultaneously targets all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes with nanomolar potency. This multi-node inhibition is a key strategic advantage, as it can limit adaptive resistance mechanisms often observed with single-node inhibitors like alpelisib (PI3Kα), capivasertib (AKT), or everolimus (mTORC1) [1]. Its promising preclinical efficacy in models including breast cancer has led to advanced clinical trials [1] [2].

Robust bioanalysis is critical for determining the pharmacokinetic (PK) profile of this compound. The LC-MS/MS method described here has been developed and validated for the precise and accurate quantification of this compound in mouse plasma, enabling reliable measurement of drug exposure following administration [3].

Experimental Protocol

This section provides a step-by-step workflow for the sample preparation and analysis of this compound in mouse plasma.

Materials and Reagents
  • Analyte: this compound (PF-05212384)
  • Internal Standard (IS): Idelalisib
  • Plasma Sample: Mouse plasma (a small volume of 5-50 μL is sufficient)
  • Precipitation Solvent: Acetonitrile (ACN)
  • Mobile Phase A: 10 mM Ammonium Formate in water, supplemented with 0.1% (v/v) Formic Acid
  • Mobile Phase B: Acetonitrile, supplemented with 0.1% (v/v) Formic Acid
  • LC Column: Atlantis dC18 column (e.g., 2.1 x 50 mm, 3 μm or equivalent)
  • LC-MS/MS System: Triple quadrupole mass spectrometer coupled to an UHPLC system
Sample Preparation Procedure

The protocol uses a simple protein precipitation method for efficient extraction.

  • Aliquoting: Pipette 50 μL of mouse plasma into a micro-centrifuge tube.
  • Internal Standard Addition: Add a suitable volume of the idelalisib working solution in acetonitrile to the plasma.
  • Protein Precipitation: Add 200 μL of acetonitrile to the plasma and IS mixture.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes, then centrifuge at approximately 10,000-14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.
  • Collection: Carefully transfer the clear supernatant (organic layer) to a fresh autosampler vial or a 96-well plate.
  • Injection: Inject an aliquot (e.g., 2-10 μL) of the cleaned extract into the LC-MS/MS system.
Instrumental Configuration and Chromatography

The method uses a reversed-phase chromatography setup with isocratic elution for rapid analysis.

  • Column Oven Temperature: Maintained at 40°C.
  • Flow Rate: 0.7 mL/min.
  • Injection Volume: 2-10 μL.
  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B in a 30:70 (v/v) ratio.
  • Run Time: 2.0 minutes per sample.

Under these conditions, the typical retention times are approximately 0.80 minutes for this compound and 0.95 minutes for idelalisib (IS) [3].

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Ion Source Conditions: Optimize parameters like capillary voltage, source temperature, and desolvation gas flow as per instrument manufacturer's guidelines.
  • MRM Transitions:
    • This compound: m/z 616.40488.20
    • Idelalisib (IS): m/z 516.05176.10

The following diagram illustrates the experimental workflow from sample collection to data analysis:

G Start Mouse Plasma Sample SP1 Add Internal Standard (Idelalisib) Start->SP1 SP2 Protein Precipitation with Acetonitrile SP1->SP2 SP3 Vortex and Centrifuge SP2->SP3 SP4 Collect Supernatant SP3->SP4 LC LC Separation Isocratic Mode (2 min) SP4->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Data Analysis & Quantification MS->Data

Method Validation Summary

The described method has been validated according to US FDA bioanalytical method validation guidelines [3]. The key validation parameters are summarized in the table below.

Table 1: Method Validation Parameters for this compound in Mouse Plasma

Validation Parameter Result / Description
Linear Range 1.33 - 2667 ng/mL [3]
Accuracy (Intra-day) 99 - 106% of nominal values [3]
Accuracy (Inter-day) 96 - 104% of nominal values [3]
Precision Within 15% (as per FDA guidelines) [3]
Extraction Recovery Good recovery achieved via protein precipitation [3]
Matrix Effect Evaluated and found acceptable [3]
Stability Stable under a series of tested conditions (e.g., benchtop, autosampler, freeze-thaw) [3]

Application in Pharmacokinetic Studies

This validated method has been successfully applied to determine the concentration-time profile of this compound in mouse plasma following intravenous (IV) administration. The method demonstrated its suitability for supporting pharmacokinetic studies by providing reliable data to calculate key PK parameters such as half-life, clearance, and volume of distribution [3].

Studies in humans have shown that this compound has a terminal half-life of approximately 37 hours and is primarily eliminated as unchanged parent drug via fecal/biliary secretion, with minimal metabolism [4]. This underscores the importance of monitoring the parent compound for exposure assessment.

Troubleshooting and Best Practices

  • Carry-over: If significant carry-over is observed, inject extra matrix blanks between high-concentration samples and group high-concentration samples together in the sequence to mitigate its impact [5].
  • Chromatography: If peak shape deteriorates, condition the column thoroughly and check the mobile phase pH and composition. Ensure fresh mobile phases are prepared regularly.
  • Sensitivity: To achieve a broad dynamic range, some methods monitor two MRM transitions: a sensitive one for low concentrations and a less abundant one for high concentrations [5].

Conclusion

The LC-MS/MS protocol detailed herein provides a simple, sensitive, accurate, and robust method for the quantification of this compound in mouse plasma. Its successful application in pharmacokinetic studies makes it an essential tool for researchers in oncology drug development, supporting the preclinical advancement of this promising multi-node PI3K/mTOR inhibitor.


References

Gedatolisib Analytical Method: Summary from Published Research

Author: Smolecule Technical Support Team. Date: February 2026

A specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gedatolisib in mouse plasma was developed and validated as per US FDA guidelines [1] [2]. The core parameters of this method are summarized in the following table.

Parameter Description / Value
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]
Analytical Column Atlantis dC18 column [1] [2]
Mobile Phase Isocratic elution with 10 mM Ammonium Formate : Acetonitrile (30:70, v/v), both supplemented with 0.1% formic acid [1] [2]
Flow Rate 0.7 mL/min [1] [2]
Internal Standard (IS) Idelalisib [1] [2]
Run Time 2.0 min [1] [2]
Retention Time This compound: 0.80 min; Idelalisib (IS): 0.95 min [1] [2]
MS Transitions (m/z) This compound: 616.40 → 488.20; Idelalisib: 416.05 → 176.10 [1] [2]
Linearity Range 1.33 – 2667 ng/mL [1] [2]
Accuracy (Intra-day) 99 - 106% [1] [2]
Accuracy (Inter-day) 96 - 104% [1] [2]
Sample Extraction Protein precipitation [1] [2]
Application Applied to a pharmacokinetics study after intravenous administration in mice [1] [2]

General Framework for Analytical Method Validation

While the search results provide a specific example, a robust validation protocol must comprehensively evaluate multiple parameters. The following workflow outlines the key stages and decision points in the method development and validation process, based on standard industry practices [3].

G Start Method Development & Preliminary Testing A Define Method Purpose & Validation Parameters Start->A B Establish Specificity (No interference from matrix) A->B C Establish Linearity & Range (Calibration curve over intended range) B->C D Determine LOD & LOQ (Sensitivity thresholds) C->D E Assess Accuracy (Spiked recovery experiments) D->E F Assess Precision (Repeatability & Intermediate Precision) E->F G Verify Robustness (Test deliberate parameter variations) F->G H Document Protocol & Finalize Report G->H

The validation should be guided by international standards, such as the ICH Q2(R1) guideline, and must document evidence for the following parameters [3]:

  • Specificity/Selectivity: Ability to unequivocally assess the analyte (this compound) in the presence of other components like the biological matrix, excipients, or impurities [3].
  • Linearity and Range: The method should produce results that are directly proportional to the concentration of this compound within a specified range (e.g., 1.33–2667 ng/mL, as shown above) [1] [2] [3].
  • Accuracy: This represents the closeness of the test results to the true value. It is typically determined by measuring the recovery of this compound spiked into the plasma matrix [3].
  • Precision:
    • Repeatability: Precision under the same operating conditions over a short time (intra-day precision) [3].
    • Intermediate Precision: Precision within the same laboratory (e.g., different days, different analysts, different equipment) (inter-day precision) [3].
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of this compound that can be detected (LOD) and quantified with acceptable accuracy and precision (LOQ) [3].
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) [3].
  • Stability: The stability of this compound in plasma under various conditions (e.g., freeze-thaw, benchtop, long-term storage) should be established [1] [2].

Important Notes and Limitations

  • Incomplete Protocol Details: The available publication [1] [2] confirms that these parameters were validated but does not provide the exhaustive, step-by-step experimental details for each test (e.g., exact procedures for robustness testing, full stability data, detailed system suitability tests) that would be required to replicate the protocol fully in a lab.
  • Consult Original Sources: For a complete implementation, you must obtain the full text of the primary research article for any missing details.
  • Platform-Specific Considerations: The mass spectrometry parameters (e.g., source temperature, gas flows, voltages) are highly instrument-specific and would need to be optimized in your laboratory.

References

Clinical Dosing and Administration Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established gedatolisib dosing regimen from recent Phase 3 and Phase 1b/2 clinical trials for different cancer types.

Trial / Indication Dosage & Frequency Cycle Duration Combination Agents
VIKTORIA-1 (HR+/HER2- Breast Cancer) [1] [2] 180 mg IV, once weekly for 3 weeks 28 days With Fulvestrant and/or Palbociclib
First-Line (HR+/HER2- Breast Cancer) [3] 180 mg IV, once weekly for 3 weeks 28 days With Palbociclib and Letrozole
HER2-positive Metastatic Breast Cancer [4] 180 mg IV, on Days 1, 8, and 15 21 days With Trastuzumab biosimilar
Metastatic Castration-Resistant Prostate Cancer [4] 120 mg or 180 mg IV, once weekly for 3 weeks 28 days With Darolutamide

Administration Details:

  • Route: Slow intravenous (IV) infusion [5].
  • Infusion Duration: The infusion is typically administered over 30 minutes [6].
  • Treatment Cycles: Patients receive the infusion once a week for the first three weeks of a 28-day cycle. The fourth week is a treatment-free rest period [1] [3].

Supporting Preclinical and Clinical Data

Pharmacokinetics and Metabolism

A clinical trial investigating the distribution, metabolism, and excretion of this compound in healthy male volunteers after a single 89 mg intravenous infusion found [6]:

  • Peak Plasma Concentration: Occurred at the end of the 30-minute infusion.
  • Terminal Half-life: Approximately 37 hours.
  • Excretion: Between 66% and 73% of the drug-related material was recovered in feces, suggesting that biliary and/or intestinal secretion of the unchanged parent drug is a significant route of clearance.
  • Metabolism: this compound undergoes minimal metabolism.
Mechanism of Action

This compound is a potent, reversible, and selective dual inhibitor of all Class I PI3K isoforms (pan-PI3K) and the mTOR complexes (mTORC1 and mTORC2) [7] [8]. This comprehensive inhibition of the PI3K/AKT/mTOR (PAM) pathway is its key differentiator:

  • Overcoming Resistance: Inhibiting multiple nodes of the PAM pathway simultaneously can prevent or overcome adaptive resistance that often limits the efficacy of single-node inhibitors (e.g., PI3Kα-only or mTORC1-only inhibitors) [7] [8].
  • Broad Activity: As a pan-isoform PI3K inhibitor, it can target tumors with abnormalities signaling through different PI3K isoforms, potentially benefiting a wider patient population [8].

The diagram below illustrates how this compound targets multiple key nodes in the PAM pathway.

architecture Growth_Factors Growth Factor Signals PI3K Class I PI3K Isoforms (p110α, p110β, p110γ, p110δ) Growth_Factors->PI3K mTORC2 mTORC2 Complex PI3K->mTORC2 mTORC1 mTORC1 Complex Cell_Processes Cell Processes (Proliferation, Metabolism, Survival) mTORC1->Cell_Processes mTORC2->mTORC1 This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Safety and Tolerability Profile

Understanding the safety profile is crucial for clinical protocol design. The following table outlines common treatment-related adverse events (AEs) associated with this compound combinations.

Adverse Event Frequency & Grade (Examples from Trials) Management Notes
Hyperglycemia Most common AE; Grade 3: ~2.3% of patients [1] [2]. Monitor blood glucose; generally manageable [1] [2].
Oral Stomatitis/Mucositis Frequent; Grade 3/4: 15.9%-29% [3] [4]. Prophylactic treatment used in some trials (e.g., for prostate cancer) [4].
Rash Grade 3/4: Up to 39% in one trial [3]. Standard supportive care.
Gastrointestinal Events (Nausea, Diarrhea) Mostly mild to moderate in severity [1] [2]. Standard supportive care.
Hematologic Toxicity (Neutropenia) Grade 3/4: 61% when combined with palbociclib/letrozole [3]. Attribute to combination with CDK4/6 inhibitors (e.g., palbociclib); requires monitoring.

Overall Tolerability: Despite the incidence of AEs, discontinuation rates due to treatment-related AEs were relatively low (e.g., 2.3%-3.1% in the VIKTORIA-1 trial) [1] [2], indicating the safety profile is generally manageable in the clinical trial setting.

Experimental Protocols for Research

For scientists conducting preclinical research on this compound, here are key methodological details from published studies.

In Vitro Cell Culture Assays:

  • Cell Viability and Growth Rate (GR) Metrics: Breast cancer cell lines are treated with this compound in a dose-dependent manner (e.g., across a range of nanomolar concentrations). Cell viability is measured before and after a 72-hour drug treatment using assays like RT-Glo MT and Sytox to identify cytostatic and cytotoxic effects independently of cell doubling time [7].
  • Functional Assays: To comprehensively assess the drug's effect, studies analyze:
    • Cell cycle progression via flow cytometry.
    • DNA replication (e.g., EdU incorporation).
    • Cell migration and invasion (e.g., transwell assays).
    • Metabolic activity by measuring glucose consumption, lactate production, and oxygen consumption [7].

In Vivo Studies:

  • Animal Models: this compound's efficacy has been evaluated in breast cancer patient-derived xenograft (PDX) models [7].
  • Dosing: The specific dosing regimen (e.g., route, frequency, duration) in mouse models is tailored to the study design and should be based on prior pharmacokinetic data.

Conclusion

The established intravenous infusion protocol for this compound—180 mg administered over 30 minutes, once weekly for three weeks in a 28-day cycle—is supported by robust clinical evidence demonstrating efficacy and a manageable safety profile. Its unique mechanism as a dual pan-PI3K and mTOR inhibitor provides a strong rationale for its use in overcoming therapeutic resistance in oncology.

References

Gedatolisib Application Notes: Assessing Anti-Proliferative and Cytotoxic Effects in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gedatolisib and PAM Pathway Inhibition

This compound is a potent, reversible ATP-competitive dual inhibitor that targets all Class I PI3K isoforms (p110α, β, γ, and δ) as well as mTORC1 and mTORC2 with similar nanomolar potency. [1] This comprehensive targeting profile distinguishes it from single-node inhibitors in the PI3K/AKT/mTOR (PAM) pathway, such as alpelisib (PI3Kα-specific), capivasertib (AKT-specific), and everolimus (mTORC1-specific). The PAM pathway is frequently dysregulated in many cancers and controls critical cellular functions including metabolic homeostasis, protein synthesis, cell survival, and proliferation. [1] [2] By simultaneously inhibiting multiple nodes, this compound limits adaptive resistance mechanisms that often diminish the efficacy of more narrowly targeted inhibitors. [1]

Key Assays and Experimental Outcomes

Researchers have employed a comprehensive suite of functional assays to characterize this compound's effects across various cancer models. The tables below summarize the key experimental models and quantitative findings from these studies.

Table 1: Summary of Experimental Models Used in this compound Studies

Cancer Type Cell Lines/Models Used Key Comparative Agents Primary Readouts
Breast Cancer [1] Panel of 28 BC cell lines; PDX models Alpelisib, Capivasertib, Everolimus GR metrics, Cell viability, Cell death, Metabolism
Gynecologic Cancers [2] Endometrial, Ovarian, Cervical cancer cell lines; Xenograft models Alpelisib, Capivasertib, Everolimus Cell viability, Cell proliferation, Tumor growth inhibition
Prostate Cancer [3] mCRPC cell lines with varying PTEN/PIK3CA status Samotolisib, Alpelisib, Capivasertib, Everolimus Anti-proliferative activity, Cytotoxic effects, Metabolic assays

Table 2: Summary of Quantitative Anti-Proliferative and Cytotoxic Effects of this compound

Assay Type Experimental Finding Context and Comparison
Growth Rate (GR) Metrics [1] Average GR50 = 12 nM; GRMax = -0.68 In BC cell lines with PIK3CA/PTEN alterations; ~100x more potent than single-node inhibitors.
Cell Viability (Endpoint) [1] Superior potency and efficacy vs. single-node inhibitors Consistent across all BC cell line subpopulations in 72-hour treatments.
Cell Death (Sytox Assay) [1] Dose-dependent cell death induction This compound showed cytotoxic effects, while single-node inhibitors showed modest or no cytotoxicity.
Combination Therapy (3D culture) [4] Enhanced growth inhibition This compound/fulvestrant/palbociclib triplet more effective than doublets or single agents.
Workflow for Comprehensive Functional Assessment

The following diagram illustrates a generalized workflow for evaluating this compound's effects in cancer models, integrating multiple functional assays:

G cluster1 Key Assays A Cell Line Selection & Culture B Drug Treatment (this compound vs. Comparators) A->B C Proliferation & Viability Assays B->C D Functional & Metabolic Assays B->D E Mechanistic Studies B->E G Data Integration & Analysis C->G C1 GR Metrics Analysis C->C1 C2 RT-Glo MT/Sytox Assays C->C2 D->G D1 Glucose Consumption D->D1 D2 Lactate Production D->D2 D3 Oxygen Consumption D->D3 E->G E1 Cell Cycle Analysis E->E1 E2 Protein Synthesis E->E2 E3 Migration/Invasion E->E3 F In Vivo Validation G->F

PAM Pathway and this compound Inhibition Mechanism

This compound's comprehensive mechanism of action within the PAM pathway is visualized below:

G Rec Receptor Activation (RTKs, GPCRs) PI3K Class I PI3K (Isoforms α, β, γ, δ) Rec->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Func Cellular Functions - Protein Synthesis - Metabolism - Cell Survival - Proliferation mTORC1->Func mTORC2 mTORC2 mTORC2->AKT Activation Ged This compound Inhibition Ged->PI3K All Isoforms Ged->mTORC1 Ged->mTORC2

Detailed Methodologies for Key Assays

Growth Rate (GR) Metrics Analysis

The GR metrics method is a powerful analytical framework that distinguishes between cytostatic and cytotoxic effects, independent of cell doubling time. [1]

  • Procedure Overview:

    • Cell Seeding: Plate cells in appropriate multi-well plates and allow adherence.
    • Baseline Measurement: Measure cell viability in a set of control wells at the time of drug addition (time zero).
    • Drug Treatment: Expose cells to a dose range of this compound and comparator inhibitors (e.g., alpelisib, capivasertib, everolimus).
    • Endpoint Measurement: Measure cell viability after treatment period (typically 72 hours).
    • Control Measurements: Include untreated controls grown for the entire duration.
  • Key Calculations:

    • GR50: The concentration where the GR value is 0.5, indicating half-maximal effect.
    • GRmax: The maximal effect of the drug, with values <0 indicating cytotoxicity.
    • GRAOC: The area over the curve, capturing both potency and efficacy.
  • Technical Notes: This method provides more reliable quantification of drug effects than traditional IC50 measurements because it accounts for rates of cell division during the assay.

Cell Viability and Death Assays

Multiple complementary approaches are used to assess viability and cytotoxicity:

  • RT-Glo MT Assay: Measures metabolic activity as a proxy for viable cell number at endpoint (typically 72 hours). [1]
  • Sytox Green Assay: Quantifies cell death by measuring membrane permeability; Sytox green dye only enters cells with compromised membranes. [1]
  • Combination Approach: Running these assays in parallel allows researchers to distinguish between cytostatic (viability reduction without cell death) and cytotoxic effects.
Metabolic Functional Assays

This compound's profound effects on cancer cell metabolism can be quantified through:

  • Glucose Consumption: Measure glucose levels in culture media using colorimetric or enzymatic assays.
  • Lactate Production: Quantify extracellular lactate as an indicator of glycolytic flux.
  • Oxygen Consumption Rate (OCR): Assess mitochondrial respiration using Seahorse extracellular flux analyzers or similar systems.

Studies show this compound decreases both glycolytic activity (glucose consumption and lactate production) and mitochondrial respiration (oxygen consumption) more effectively than single-node PAM inhibitors. [1]

Additional Functional Assays
  • Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium iodide) to assess cell cycle distribution and arrest.
  • Protein Synthesis Measurements: Incorporation of labeled amino acids (e.g., puromycin, L-azidohomoalanine) to quantify global translation rates.
  • Migration and Invasion Assays: Transwell systems with or without Matrigel coating to evaluate metastatic potential.

Combination Therapy Protocols

The most promising clinical application of this compound involves combination strategies:

Triple Combination with CDK4/6 and Endocrine Therapy

The This compound/fulvestrant/palbociclib triplet has shown exceptional activity in HR+/HER2- breast cancer models: [4]

  • Mechanistic Rationale: Simultaneously targets three interdependent drivers of HR+ breast cancer: PAM, estrogen receptor, and CDK4/6 pathways.
  • Experimental Evidence: The combination counteracts adaptive responses such as CDK-RB-E2F pathway reactivation that occurs with palbociclib monotherapy.
  • Efficacy: Shows superior growth inhibition in treatment-naïve cells and cells adapted to palbociclib and/or fulvestrant.
In Vivo Validation

Xenograft studies in endometrial and ovarian cancer models demonstrate that this compound combined with either fulvestrant or palbociclib significantly inhibits tumor growth. [2] These models typically involve:

  • Subcutaneous implantation of cancer cells in immunocompromised mice
  • Randomized treatment groups once tumors reach predetermined size
  • Regular tumor volume measurements and body weight monitoring
  • Terminal analysis for biomarker evaluation and pathway inhibition assessment

Data Interpretation and Troubleshooting

Expected Results and Benchmarking
  • Potency Benchmark: In breast cancer cell lines with PIK3CA or PTEN alterations, this compound typically shows GR50 values around 12 nM, which is approximately 100-fold more potent than single-node inhibitors. [1]
  • Efficacy Benchmark: GRMax values for this compound typically approach -0.7, indicating strong cytotoxic effects, compared to near-zero or positive values for single-node inhibitors. [1]
  • Pathway Independence: this compound's effects are generally consistent regardless of PIK3CA/PTEN mutational status, unlike alpelisib and capivasertib which show dependency on these alterations. [1]
Technical Considerations
  • Culture Conditions: Standard cell culture conditions are appropriate, but note that serum concentration and growth factor supplementation can influence basal PAM pathway activity.
  • Drug Preparation: this compound is typically dissolved in DMSO for in vitro studies; ensure final DMSO concentrations are consistent across treatment groups (usually ≤0.1%).
  • Time Course: Maximum effects on downstream pathway components may require different exposure times than anti-proliferative effects.

Conclusion

This compound demonstrates superior potency and efficacy across various cancer models compared to single-node PAM inhibitors, likely due to its comprehensive targeting of multiple pathway nodes that prevents adaptive resistance. The experimental approaches outlined here provide a framework for rigorously evaluating its anti-proliferative and cytotoxic effects, both as a single agent and in rational combinations. These protocols support the ongoing clinical development of this compound, including its evaluation in Phase 3 trials for breast cancer. [5] [6]

References

gedatolisib in vivo xenograft model administration

Author: Smolecule Technical Support Team. Date: February 2026

Gedatolisib Administration in Xenograft Models

For researchers designing in vivo studies, the table below summarizes the core administration parameters for this compound as reported in recent literature.

Table 1: Summary of this compound Administration in Preclinical In Vivo Studies

Cancer Model Dosing Regimen Route Treatment Duration Key Combination Agents Primary Efficacy Finding Citation
Breast Cancer 25 mg/kg, twice weekly (Days 0, 4, 7, 11, etc.) Intravenous (IV) Up to 25 days Fulvestrant, Palbociclib Potent inhibition of tumor growth in treatment-naïve and therapy-resistant models. [1]
Ovarian Cancer (Patient-Derived Xenografts) 25 mg/kg, on Days 0, 4, and 8. Extended schedule: Days 0, 4, 7, 11, 14, 18, 21, 25. IV 8 to 25 days Used as a single agent Broad-spectrum tumor growth stasis during treatment. [2]
Head and Neck Cancer (HNSCC) 10 mg/kg, once weekly. IV Not specified Dacomitinib, Radiation Effective in vitro, but relatively ineffective in vivo in this specific combination. [3]
Solid Tumors (Phase I Clinical Trial) 95-130 mg, on Days 1, 8, 15, 22 of a 28-day cycle. IV Until progression Paclitaxel, Carboplatin Tolerable combination with preliminary efficacy, especially in clear cell ovarian cancer. [4]

Detailed Experimental Protocols

Here is a detailed methodology for a key in vivo experiment demonstrating the efficacy of this compound in combination with other agents.

Protocol: Evaluating this compound in HR+/HER2- Breast Cancer Xenograft Models

This protocol is adapted from a 2024 study that investigated the triplet combination of this compound, fulvestrant, and palbociclib. [1]

  • 1. Cell Line and Culture: Use hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer cell lines (e.g., MCF-7, T47D). Culture cells according to standard protocols.
  • 2. Animal Model and Tumor Inoculation:
    • Use female immunodeficient mice (e.g., athymic nude or NSG mice).
    • Subcutaneously inject a suspension of breast cancer cells (e.g., 5 × 10^6 cells in Matrigel) into the flank of each mouse.
    • Allow tumors to establish until they reach a predetermined volume (e.g., 150-200 mm³) before randomizing mice into treatment groups.
  • 3. Treatment Groups: Include the following groups for a comprehensive analysis:
    • Vehicle control
    • This compound monotherapy
    • Fulvestrant monotherapy
    • Palbociclib monotherapy
    • Fulvestrant + Palbociclib doublet
    • This compound + Fulvestrant + Palbociclib triplet
  • 4. Drug Preparation and Dosing:
    • This compound: Reconstitute for intravenous injection. Administer at 25 mg/kg. [1]
    • Fulvestrant: Prepare for subcutaneous injection. A common dose is 5 mg/mouse, administered once or twice weekly. [1]
    • Palbociclib: Prepare in a vehicle for oral gavage. Administer at a dose of 50 mg/kg daily. [1]
  • 5. Schedule and Monitoring:
    • Treat mice for a defined period, typically 3-4 weeks.
    • Measure tumor volumes and body weights 2-3 times per week using digital calipers.
    • At the end of the study, euthanize the animals and collect tumors for downstream biomarker analysis (e.g., western blot, IHC).
  • 6. Key Readouts and Biomarker Analysis:
    • Tumor Volume: Calculate tumor growth inhibition.
    • Biomarkers: Analyze phosphorylation status of key pathway proteins in tumor lysates to confirm target engagement. Expected results include:
      • Strong suppression of pS6 (Ser235/236), indicating mTORC1 inhibition. [2]
      • Inhibition of pAKT (Ser473), indicating PI3K/mTORC2 blockade. [2]
    • Functional Assays: Perform IHC for Ki67 (proliferation) and cleaved caspase-3 (apoptosis) on formalin-fixed tumor sections. [2]

Mechanism of Action and Experimental Workflow

This compound is a dual PI3K/mTOR inhibitor that simultaneously targets all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). This multi-node inhibition is crucial for overcoming adaptive resistance and achieving potent anti-tumor effects. [5]

The following diagram illustrates the signaling pathway and how this compound exerts its action.

gedatolisib_mechanism This compound Inhibits PI3K and mTOR RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Converted from AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activates (Feedback) S6 S6 mTORC1->S6 Phosphorylates mTORC2->AKT Activates (Feedback) Cell Functions Cell Functions S6->Cell Functions This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

The experimental workflow for a typical in vivo efficacy study is outlined below.

workflow In Vivo Xenograft Study Workflow A Tumor Cell Inoculation (Subcutaneous) B Tumor Establishment (Reach ~150-200 mm³) A->B C Randomization into Treatment Groups B->C D Initiate Dosing (See Table 1 for regimens) C->D E Monitor Tumor Volume and Body Weight D->E F Terminal Tumor Collection for Biomarker Analysis E->F

Key Considerations for Application

  • Route of Administration: The intravenous (IV) route is standard for this compound in published xenograft studies. [1] [2] [3] This is a critical factor for protocol design.
  • Intermittent Dosing: The schedules are typically intermittent (e.g., once or twice weekly), which helps manage potential toxicity while maintaining efficacy. [2] [4]
  • Superior Efficacy of Multi-Node Inhibition: Evidence suggests that simultaneously inhibiting multiple nodes of the PI3K/AKT/mTOR pathway with this compound provides more potent and efficacious anti-tumor effects, including greater cytotoxicity and disruption of cancer cell metabolism, compared to single-node inhibitors like alpelisib or everolimus. [5]
  • Biomarker Confirmation: Always include biomarker analysis of harvested tumors to confirm target modulation. A robust response should show significant reduction in pS6 and pAKT levels. [2]

References

Analytical Method for Gedatolisib in Mouse Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a published research method for determining gedatolisib concentration in mouse plasma using LC-MS/MS [1] [2].

  • Principle: The method involves a simple protein precipitation for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Idelalisib is used as the internal standard (IS) to ensure accuracy and precision [1].
  • Key Advantages: The method is characterized by its simplicity, sensitivity, and a short run time of 2.0 minutes, making it efficient for high-throughput analyses [1].
Sample Preparation Procedure

The sample preparation uses a simple protein precipitation technique [1].

  • Pipette 50 µL of mouse plasma into a microcentrifuge tube.
  • Add 10 µL of the internal standard working solution (idelalisib).
  • Add 200 µL of acetonitrile as the precipitating solvent.
  • Vortex the mixture vigorously for approximately 2 minutes to ensure complete protein precipitation.
  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Carefully collect the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Instrumentation and Chromatographic Conditions

The following table summarizes the key instrumental parameters.

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Column Atlantis dC18 column [1] [2]
Mobile Phase Isocratic elution with 10 mM Ammonium Formate : Acetonitrile (30:70, v/v), both supplemented with 0.1% Formic Acid [1]
Flow Rate 0.7 mL/min [1]
Run Time 2.0 minutes [1]
Retention Time This compound: ~0.80 min; Idelalisib (IS): ~0.95 min [1]
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), positive mode

| MRM Transitions | this compound: m/z 616.40 → 488.20 Idelalisib (IS): m/z 416.05 → 176.10 [1] |

Method Validation Summary

The method was validated according to US FDA bioanalytical method validation guidelines. The key performance characteristics are summarized below [1].

Validation Parameter Result
Linear Range 1.33 - 2667 ng/mL [1]
Accuracy (Intra-day & Inter-day) 96 - 106% [1]
Stability Stable under a series of tested conditions (e.g., benchtop, autosampler) [1]

The workflow for the entire analytical process, from sample preparation to data analysis, can be visualized as follows:

start Start Analysis sp1 Aliquot 50 µL Mouse Plasma start->sp1 sp2 Add 10 µL Internal Standard (Idelalisib) sp1->sp2 sp3 Add 200 µL Acetonitrile (Precipitation) sp2->sp3 sp4 Vortex Mix (2 minutes) sp3->sp4 sp5 Centrifuge (10,000 rpm, 10 min) sp4->sp5 lc1 Inject Supernatant into LC-MS/MS sp5->lc1 lc2 Chromatographic Separation C18 Column, Isocratic Elution Run Time: 2.0 min lc1->lc2 ms1 Mass Spectrometric Detection ESI+ MRM Mode lc2->ms1 data Data Acquisition & Analysis ms1->data

Application in Preclinical Pharmacokinetics

The validated method has been successfully applied to a pharmacokinetic study in mice following intravenous administration [1].

  • Purpose: The study demonstrated the method's practicality for determining pharmacokinetic parameters like concentration-time profile (AUC), half-life (t~1/2~), and clearance (CL) [1].
  • Outcome: The study reported that this compound showed a good intravenous profile when administered via a solution formulation [1].

Research Context & Clinical Relevance

This compound (PF-05212384) is a potent dual inhibitor of PI3K and mTOR, key components in a signaling pathway frequently dysregulated in cancer [3] [4] [5]. Monitoring its plasma concentration is crucial for:

  • Preclinical Development: Understanding the drug's exposure-response relationship, toxicity profile, and in vivo efficacy in animal models [3] [1].
  • Clinical Trials: Informing dosing regimens in human studies. Clinical trials have used doses such as 180 mg administered intravenously once weekly [6] [7]. The ability to accurately measure drug levels helps correlate exposure with both therapeutic effects and adverse events.

I hope this detailed protocol is helpful for your research. Should you require further information on the pharmacokinetic results or specific validation data points, feel free to ask.

References

gedatolisib toxicity management stomatitis

Author: Smolecule Technical Support Team. Date: February 2026

Stomatitis Incidence in Clinical Trials

The following table summarizes the incidence and severity of stomatitis associated with gedatolisib across different clinical trials and combination regimens.

Trial / Regimen Patient Population Any Grade Stomatitis Grade 3 Stomatitis Grade 4 Stomatitis Prophylaxis Used

| VIKTORIA-1 (Phase 3) [1] [2] | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | 69.2% (Triplet) 56.9% (Doublet) | 19.2% (Triplet) 12.3% (Doublet) | 0% | Yes, oral steroid mouthwash [2] [3] | | VIKTORIA-1 (Phase 3) [1] | HR+/HER2- Advanced Breast Cancer (post-CDK4/6i) | Information missing | 19.2% (Triplet) 12.3% (Doublet) 0% (Fulvestrant) | Not Reported | Not Specified | | CELC-G-201 (Phase 1) [4] [5] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 10.5% (All Grades) | 2.6% | 0% | Yes, prophylactic treatment for stomatitis [4] | | Phase 2 Trial [5] | HER2+ Metastatic Breast Cancer | 90.9% (All Grades) | 15.9% | Not Reported | No |

Stomatitis Prevention and Treatment Protocol

Clinical evidence supports a proactive approach to managing stomatitis, focusing on prevention and early intervention.

  • Prophylaxis is Recommended: Clinical trials successfully reduced the incidence and severity of stomatitis by implementing prophylactic steroid mouthwash [2] [3]. The specific protocol used in the VIKTORIA-1 trial involved an oral steroid mouthwash [2]. The use of prophylaxis was a key differentiator between trials, with one in HER2+ breast cancer reporting no prophylaxis and a 90.9% incidence rate [5].
  • Close Monitoring is Essential: Despite prophylaxis, stomatitis remains a common adverse event, requiring physicians to monitor patients closely throughout treatment [2] [3].
  • Low Discontinuation Rate: With proper management, treatment discontinuation due to this compound-related adverse events was low (2.3% in the triplet arm and 3.1% in the doublet arm of the VIKTORIA-1 trial) [1] [2].

The diagram below illustrates a recommended clinical management pathway for this compound-associated stomatitis, based on the general principles of managing this condition and trial context.

Start Start this compound Treatment Prophylaxis Administer Prophylactic Steroid Mouthwash Start->Prophylaxis Monitor Routine Patient Monitoring for Symptoms Prophylaxis->Monitor Assess Assess Stomatitis Grade Monitor->Assess Symptoms Reported Grade2 Grade 2 Assess->Grade2 Grade3 Grade 3 Assess->Grade3 ManageG2 Manage Symptoms: Topical Analgesics, Adjust Diet Grade2->ManageG2 ManageG3 Intervene: Temporary Dose Interruption, Systemic Analgesics Grade3->ManageG3 ManageG2->Monitor Resolve Symptoms Resolve ManageG3->Resolve Restart Resume Treatment at Same or Reduced Dose Resolve->Restart Restart->Monitor

Clinical Management of this compound-Associated Stomatitis

Key Takeaways for Clinical Management

  • Prophylaxis is Foundational: The consistent use of prophylactic steroid mouthwash is the most effective strategy for reducing the incidence and severity of stomatitis [4] [2] [3].
  • Monitor for Hyperglycemia and Rash: While generally well-tolerated, this compound can cause other on-target effects. Be vigilant for hyperglycemia and rash, which were also observed, though at lower rates than some other PI3K/mTOR inhibitors [1] [2] [3].

References

Gedatolisib Grade 3/4 Adverse Event Profile by Clinical Context

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Incidence in VIKTORIA-1 Phase 3 (HR+/HER2- aBC) [1] Incidence in Phase Ib (1L HR+/HER2- aBC) [2] Incidence in Phase I/II (TNBC) [3]

| Neutropenia | 52.3% (Triplet) 0% (Doublet) | 61% | Not Specified | | Stomatitis / Oral Mucositis | 19.2% (Triplet) 12.3% (Doublet) | 29% (Oral Stomatitis) | Low incidence (All grades: common) | | Rash | 4.6% (Triplet) 5.4% (Doublet) | 39% | Not Specified | | Hyperglycemia | 2.3% (Triplet) 2.3% (Doublet) | Not Specified | Low incidence | | Fatigue | Not Specified | Not Specified | Low incidence (All grades: common) | | Anemia | Not Specified | Not Specified | Low incidence (All grades: common) | | Key Combination Therapies | Gedatolisib + Palbociclib + Fulvestrant (Triplet) this compound + Fulvestrant (Doublet) | this compound + Palbociclib + Letrozole | this compound + Talazoparib | | Patient Population | PIK3CA WT, CDK4/6i pre-treated | Treatment-naive | Advanced TNBC or gBRCA1/2 mutant |


Clinical Management and Protocols

The management of these adverse events is critical for maintaining patients on therapy. Below are key monitoring and management strategies based on the clinical trial protocols.

  • Routine Monitoring Protocols

    • Hematologic Monitoring: Perform complete blood counts with differential before each cycle and as clinically indicated, especially when combined with Palbociclib [1].
    • Metabolic Panels: Check fasting blood glucose and liver function tests at baseline and periodically during treatment [4].
    • Dermatological Assessment: Conduct skin evaluations at baseline and before each dose to promptly identify and manage rash [1].
  • Management of Specific Adverse Events

    • Oral Stomatitis/Mucositis:
      • Prophylaxis: Implement rigorous oral hygiene protocols. The use of steroid-based mouthwashes (e.g., dexamethasone oral solution) can be considered for prevention.
      • Grade 3/4 Management: For severe cases, temporarily interrupt this compound treatment. Upon resolution to Grade ≤1, resume treatment at the same or a reduced dose based on the severity and recurrence, alongside maximal supportive care [1].
    • Hematologic Toxicities (Neutropenia):
      • Grade 3/4 Management: For Grade 3 neutropenia with complications (e.g., fever) or Grade 4 neutropenia, treatment should be withheld. Dosing can be resumed, potentially at a reduced level, once the ANC recovers to ≥1.0 x 10⁹/L [1] [2].
    • Rash:
      • Grading and Intervention: Topical corticosteroids and oral antihistamines are first-line for low-grade rash. For Grade 3 rash, this compound should be withheld until the event improves to Grade ≤1. Treatment can then be resumed, considering a dose reduction [1].
    • Hyperglycemia:
      • Pre-treatment Screening: Ensure patients have controlled blood glucose at baseline.
      • Active Management: Initiate or optimize anti-hyperglycemic medications (e.g., metformin, insulin) as needed. For persistent Grade 3 hyperglycemia, temporary treatment interruption and dose reduction may be necessary [1].

Experimental & Preclinical Insights

For research purposes, understanding the workflow for evaluating this compound's cytotoxicity and resistance mechanisms is valuable. The following diagram outlines a standard in vitro protocol.

G Start Seed tumor cell lines (96-well plate) A Allow cell attachment (Overnight incubation) Start->A B Treat with this compound (Dose range: 0.1 nM - 10 µM) A->B C Incubate with drug (72-96 hours) B->C D Assay Cell Viability (MTT/WST-1 assay) C->D E Calculate IC50 values D->E F Immunoblotting Analysis (p-Akt, p-S6, etc.) E->F G Cell Cycle Analysis (Propidium Iodide staining) E->G H Investigate Resistance (ABCB1 activity, SGK1) E->H For resistant lines

This methodology is based on protocols described in the search results [5] [6]. The key experiments include:

  • Cell Viability Assay (MTT/WST-1): Cells are treated with a dose range of this compound for 72-96 hours to determine the IC50 value, a measure of cytotoxic potency [5] [6].
  • Pharmacodynamic Analysis (Immunoblotting): This confirms on-target engagement by probing for reduced phosphorylation of downstream effectors like Akt and S6, indicating successful PI3K/mTOR pathway inhibition [6].
  • Cell Cycle Analysis: this compound often induces G0/G1 phase cell cycle arrest, which can be quantified via flow cytometry after propidium iodide staining [6].
  • Resistance Mechanim Studies: Research has identified that high activity of the drug efflux pump ABCB1 is a key mechanism of resistance to this compound. This can be investigated using specific inhibitors like cyclosporin A to see if they re-sensitize resistant cell lines [6].

I hope this technical support document provides a clear and actionable overview of this compound's adverse event profile and related experimental approaches.

References

gedatolisib hyperglycemia monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring and Management Summary

Aspect Recommendation
Baseline Risk Assessment HbA1c, fasting blood glucose (FBG), older age, obesity, prediabetes [1].
Pre-Treatment Prevention Low-carbohydrate diet (60-130 g/day), regular exercise, prophylactic metformin (if HbA1c ≤6.4%) [1].
Routine Monitoring Fasting Blood Glucose (FBG): Weekly (or more frequently based on risk); HbA1c: Every 3 months [1].
Additional Monitoring Consider postprandial glucose monitoring for early detection of glucose intolerance [1].
First-Line Medication Metformin [1].
Second/Third-Line Medications SGLT2 inhibitors or thiazolidinediones [1].
Specialist Referral Early referral to an endocrinologist is recommended [1].

Mechanism of Hyperglycemia and Gedatolisib's Profile

Understanding the mechanism helps contextualize the management strategies. Hyperglycemia is an on-target effect of inhibiting the PI3K pathway, which is critically involved in insulin signaling [1]. When the pathway is blocked, insulin signals cannot be properly transmitted, leading to reduced cellular glucose uptake and subsequent hyperglycemia.

This compound is a potent, dual inhibitor targeting all Class I PI3K isoforms and both mTORC1 and mTORC2 [2] [3]. Despite this comprehensive pathway blockade, clinical trials have reported a favorable and manageable hyperglycemia profile [3] [4] [5].

  • Clinical Evidence: In the phase 3 VIKTORIA-1 trial, the incidence of hyperglycemia was relatively low, occurring in 9.2% of patients receiving the this compound triplet therapy (with palbociclib and fulvestrant) and 11.5% in those receiving the doublet (with fulvestrant) [4]. Another trial reported no grade 3 hyperglycemia in a study of this compound with darolutamide, and only one patient (2.3%) experienced grade 3 hyperglycemia in a HER2+ breast cancer trial [3].
  • Tolerability: Treatment discontinuation due to treatment-related adverse events was very low (2.3%-3.1%), indicating that hyperglycemia can be effectively controlled to allow patients to continue therapy [4].

The diagram below illustrates the cellular mechanism behind this side effect and how this compound acts.

architecture cluster_normal Normal Insulin Signaling & Glucose Uptake cluster_drug This compound Inhibition Insulin Insulin PI3K_Pathway PI3K/AKT/mTOR (PAM) Pathway Activation Insulin->PI3K_Pathway This compound This compound Glucose_Uptake Cellular Glucose Uptake PI3K_Pathway->Glucose_Uptake Promotes PAM_Inhibited PAM Pathway Blocked This compound->PAM_Inhibited Hyperglycemia Reduced Glucose Uptake & Hyperglycemia PAM_Inhibited->Hyperglycemia Leads to

Detailed Management Strategies for Researchers

For scientists designing clinical trials or observational studies, here is a detailed breakdown of the protocols cited in the literature.

Baseline Risk Assessment & Pre-Treatment Prevention
  • Patient Identification: Before initiating treatment, identify patients at increased risk. Key risk factors include older age, obesity, and an HbA1c in the prediabetes range (5.7%-6.4%) [1].
  • Prophylactic Measures: For all patients, recommend a low-carbohydrate diet (60-130 grams/day) and regular exercise prior to treatment initiation [1].
  • Prophylactic Medication: Consider prophylactic metformin for all patients starting this compound, especially if their baseline HbA1c is ≤6.4% [1].
Glucose Monitoring Protocols

A multi-tiered monitoring approach is recommended to promptly detect hyperglycemia.

  • Routine Monitoring: The standard recommendation is to monitor fasting blood glucose (FBG) once weekly for low-risk patients. For intermediate-risk patients, monitor twice-weekly, and for high-risk patients, monitor daily upon treatment initiation. HbA1c should be measured every 3 months [1].
  • Advanced Monitoring: Experts also recommend considering postprandial glucose monitoring as it can be an early indicator of glucose intolerance [1].
Management of Hyperglycemia

If hyperglycemia develops, a structured pharmacological intervention is advised.

  • First-Line Agent: Initiate metformin as the first-line treatment [1].
  • Second- and Third-Line Agents: If needed, add sodium-glucose co-transporter 2 (SGLT2) inhibitors or thiazolidinediones [1].
  • Multidisciplinary Care: An early referral to an endocrinologist is crucial for optimal management [1].

The workflow below outlines the key steps for clinical management, from baseline assessment to intervention.

workflow Start Patient Starting this compound Baseline Baseline Assessment: HbA1c, Fasting Glucose, Risk Factors (Age, BMI) Start->Baseline Preemptive Preemptive Measures: Low-carb Diet, Exercise, Consider Prophylactic Metformin Baseline->Preemptive Monitor Initiate Monitoring: Weekly FBG, Quarterly HbA1c, Consider Postprandial Preemptive->Monitor Decision Hyperglycemia Develops? Monitor->Decision Manage Manage Hyperglycemia: 1st Line: Metformin 2nd/3rd Line: SGLT2i/TZD Refer to Endocrinologist Decision->Manage Yes Continue Continue this compound with Controlled Glucose Decision->Continue No Manage->Continue

References

gedatolisib dose optimization recurrent endometrial cancer

Author: Smolecule Technical Support Team. Date: February 2026

Gedatolisib Clinical Dosing Overview

The table below summarizes key dosing information from clinical trials. The data for recurrent endometrial cancer is from a 2016 study, and its applicability to current protocols should be verified [1].

Tumor Type Recommended Dose & Schedule Trial Phase / Context Key Efficacy Findings Common Treatment-Related Adverse Events (≥30%)
Recurrent Endometrial Cancer 180 mg IV, once weekly for 3 weeks, followed by one week off [1] Phase II (Data from 2016) Clinical Benefit Response (CBR): 53% in stathmin-low cohort [1] Nausea (53%), mucosal inflammation (50%), decreased appetite (40%), diarrhea (38%), fatigue (35%), dysgeusia (30%), vomiting (30%) [1]
Advanced Breast Cancer (HR+/HER2-) 180 mg IV, on days 1, 8, and 15 of each 28-day cycle [2] [3] Phase III (VIKTORIA-1 trial, 2025 data) Median PFS: 9.3 months (triplet therapy) [2] Hyperglycemia (9.2-11.5%, mostly low grade), stomatitis; discontinuation rates were low (2.3-3.1%) [2]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) 120 mg or 180 mg IV, once weekly for 3 weeks, followed by one week off (dose exploration ongoing) [4] Phase I/II (Preliminary 2025 data) 6-month rPFS rate: 66% (combined arms) [4] Grade 2-3 stomatitis (10.5%); no grade 3 hyperglycemia reported [4]

This compound Mechanism of Action

This compound is a potent, dual PI3K/mTOR inhibitor. It comprehensively blocks the PI3K/AKT/mTOR (PAM) pathway by inhibiting all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) as well as both mTOR complexes (mTORC1 and mTORC2) [5] [6]. This multi-node inhibition is proposed to be more effective at inducing anti-tumor activity and overcoming adaptive resistance compared to single-node inhibitors like PI3Kα-, AKT-, or mTORC1-specific agents [5].

The following diagram illustrates the PAM pathway and this compound's targets:

G GF Growth Factors RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K PI3K (Class I isoforms) p110α, p110β, p110γ, p110δ RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Processes Promotion of: • Protein Synthesis • Cell Survival • Metabolism • Proliferation mTORC1->Processes mTORC2 mTORC2 mTORC2->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates This compound This compound (Dual PI3K/mTOR Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Experimental Protocols & Workflows

For researchers investigating this compound in the laboratory, here are summaries of key methodologies from the literature.

In Vitro Cell Proliferation & Viability Assay (GR Metrics)

This protocol uses Growth Rate (GR) metrics to objectively quantify the cytostatic and cytotoxic effects of this compound, independent of cell doubling time [5].

G Step1 1. Plate Breast Cancer Cell Lines (With/Without PAM pathway alterations) Step2 2. Treat with Compound Seriation • this compound • Single-node inhibitors (e.g., Alpelisib, Everolimus) Step1->Step2 Step3 3. Measure Cell Viability (At time of treatment and after 72-96 hours) Step2->Step3 Step4 4. Calculate GR Values Step3->Step4 Step5 5. Determine Metrics: • GR₅₀ (Potency) • GRₘₐₓ (Efficacy/Cytotoxicity) Step4->Step5

Key Findings: In a panel of 28 breast cancer cell lines, this compound demonstrated superior potency and efficacy (average GR50 = 12 nM) compared to single-node inhibitors, regardless of PIK3CA or PTEN mutational status [5].

In Vivo Efficacy Study in Xenograft Models

This workflow outlines the steps for evaluating this compound efficacy in animal models, as used in breast cancer and head and neck cancer studies [5] [7].

G StepA 1. Implant Tumor Cells (Breast Cancer PDX or cell line-derived xenografts) StepB 2. Randomize into Treatment Groups • Vehicle control • this compound (e.g., 180 mg/kg IV, weekly) • Comparator drugs StepA->StepB StepC 3. Monitor Tumor Growth & Body Weight (Measure tumor volume 2-3 times per week) StepB->StepC StepD 4. Analyze Results • Tumor growth curves • Statistical comparison of tumor volumes StepC->StepD

Frequently Asked Questions for Researchers

Q1: How does this compound's preclinical efficacy compare to approved single-node PAM inhibitors? Preclinical studies show this compound is more potent and efficacious than alpelisib (PI3Kα), capivasertib (AKT), and everolimus (mTORC1) in breast cancer models. It achieved lower GR50 values (indicating higher potency) and negative GRmax values (indicating cytotoxic effect), while single-node inhibitors largely showed cytostatic effects [5].

Q2: What are the critical in vitro assays to confirm this compound's mechanism of action? Beyond viability assays, key functional analyses include:

  • Immunoblotting: Confirm inhibition of pathway signaling by measuring reduced phosphorylation of AKT (Ser473, Thr308) and S6RP (Ser235/236) [5] [7].
  • Metabolic Assays: Demonstrate reduced glucose consumption and lactate production due to impaired glycolysis [5].
  • Functional Assays: Use migration/invasion (e.g., Boyden chamber) and protein synthesis assays to capture broader phenotypic consequences [5].

Q3: The endometrial cancer trial mentioned "stathmin" cohorts. What is its relevance? The phase II trial (NCT01420081) used stathmin tumor expression to assign patients to "PI3K-basal" (stathmin-low) or "PI3K-activated" (stathmin-high) arms. A higher clinical benefit response was observed in the stathmin-low group (53%) treated with this compound. However, the study concluded that stathmin-high expression did not correlate with greater treatment efficacy [1].

Troubleshooting Common Experimental Challenges

  • Handling and Solubility: For in vitro work, prepare a 10 mM stock solution in DMSO and store at -70°C [7]. Avoid repeated freeze-thaw cycles.
  • Interpreting Resistance Data: In some in vivo models (e.g., head and neck cancer), adding this compound to a potent agent (dacomitinib) provided no added benefit despite inhibiting PAM pathway phosphorylation [7]. This highlights the need for combination studies to be backed by strong mechanistic rationale.
  • Managing Toxicity in Models: The most common adverse events in clinical trials are nausea, mucosal inflammation, and diarrhea [1]. Preclinical studies should monitor for these, especially signs of mucosal inflammation (stomatitis) in animals.

References

Quantitative Data on Gedatolisib's Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative findings from preclinical studies to help you benchmark your experimental results.

Table 1: In Vitro Anti-proliferative and Cytotoxic Potency (GR Metrics) in Breast Cancer Cell Lines [1]

PAM Inhibitor (Target) Average GR50 (nM) Average GRMax Average GRAOC
Gedatolisib (Pan-PI3K/mTOR) 12 nM -0.68 ~0.20
Alpelisib (PI3Kα) 2783 nM -0.10 ~0.55
Capivasertib (AKT) 2602 nM 0.00 ~0.58
Everolimus (mTORC1) 2134 nM 0.33 ~0.65

GRMax values below 0 indicate a cytotoxic effect. GRAOC (Area Over the Curve) is a combined metric of potency and efficacy; a lower value indicates a stronger overall effect [1].

Table 2: In Vivo Efficacy and Safety Observations in Mouse Models [2] [3]

Study Model / Cancer Type Treatment Regimen Efficacy Summary Body Weight & Toxicity Observations
CRPC Xenograft NanoGe (10 mg/kg) + NanoCa (10 mg/kg) Significant tumor growth inhibition; 83% cure rate [2]. Slight, transient body weight loss; weight returned to normal after recovery; no hepatic or renal toxicity [2].
HNSCC Xenograft This compound (Dose not specified) Suppressed tumor growth in orthotopic and metastatic models [3]. Not specified in the available excerpt.
Breast Cancer (with immune checkpoint inhibitors) This compound (12 mg/kg) + anti-PD-1 + anti-CTLA-4 Tumor growth regression and reduced tumor weight [2]. Tolerable safety profile; significant reduction in adverse events compared to other drug combinations [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your work.

Proliferation and Viability Assay (96-well format) [3]

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed a 96-well plate at 10,000 cells/well in complete growth medium.
  • Incubation: Allow cells to adhere for 24 hours.
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., dissolved in DMSO). Include a vehicle control.
  • Incubation Period: Incubate for 72 hours.
  • Viability Readout: Use one of the following methods:
    • Hoechst Assay: Aspirate media, perform two freeze-thaw cycles, then add TNE buffer containing Hoechst dye. Measure fluorescence.
    • Resazurin Assay: Add resazurin reagent directly to the culture medium at a 1:10 ratio and measure fluorescence.
  • Data Analysis: Normalize data to the Day 0 measurement. Use software like GraphPad Prism to plot percentage cell viability and calculate the IC50.
3D Spheroid Culture & Drug Response in Colorectal Cancer (CRC) Models [4]

This method assesses drug efficacy in a more physiologically relevant 3D model.

  • Spheroid Generation: Seed CRC cell lines (e.g., DLD-1) at 3,000 cells per spheroid in a suitable 3D culture system to form spheroids.
  • Drug Treatment: Treat spheroids with this compound alone or in combination with other inhibitors (e.g., the MEK inhibitor selumetinib/AZD6244).
  • Treatment Duration: Incubate for 24-72 hours.
  • Outcome Measures:
    • Morphology: Analyze spheroid integrity and darkness using phase-contrast microscopy.
    • Metabolic Activity: Measure cellular ATP levels as a proxy for viability.
    • Cell Death: Assess apoptosis via immunofluorescence or other staining.
  • Validation: Confirm pathway inhibition by Western blot analysis of key nodes like phospho-S6 and phospho-ERK.

This compound's Mechanism: Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway and this compound's unique multi-node inhibition, which is the basis for its potent efficacy.

Gedatolisib_PAM_Pathway This compound Inhibits Multiple Nodes in the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellFunctions Cell Survival Proliferation Metabolism mTORC1->CellFunctions mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) PTEN PTEN PTEN->PIP3 Depletes This compound This compound Inhibition This compound->PI3K  Inhibits This compound->mTORC1  Inhibits This compound->mTORC2  Inhibits

Frequently Asked Questions for Troubleshooting

Q1: In my in vivo models, I observe slight body weight loss in mice treated with this compound. Is this expected, and is it reversible? Yes, this has been observed in preclinical studies and is typically transient. In a study on castration-resistant prostate cancer (CRPC), a this compound nanoformulation (NanoGe) combined with nano-cabazitaxel caused slightly higher body weight loss compared to single-agent groups. Crucially, body weight returned to normal ranges after a recovery period. The study also reported no significant hepatic or renal toxicity based on standard biomarkers (ALT, AST, bilirubin, BUN, creatinine) [2].

Q2: My experiments involve cisplatin-resistant cancer models. Is there a rationale for testing this compound in this context? Absolutely. Research in head and neck squamous cell carcinoma (HNSCC) has shown that the PI3K-AKT-mTOR pathway is activated in Nrf2-driven cisplatin-resistant tumors. In such models, This compound potently inhibited the proliferation of cisplatin-resistant cells, induced G2/M cell cycle arrest, and re-sensitized them to cisplatin. The proposed mechanisms include activation of autophagy, senescence, and disruption of fatty acid metabolism [3].

Q3: Why is this compound more effective in my assays than other PI3K or mTOR inhibitors? this compound is a dual pan-PI3K and mTOR inhibitor, simultaneously targeting all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). Single-node inhibitors (e.g., PI3Kα-only or mTORC1-only) often lead to feedback loops that reactivate the pathway and sustain cell survival. By concurrently inhibiting multiple nodes, this compound provides a more comprehensive blockade, leading to deeper and more durable suppression of downstream functions like cell cycle progression, protein synthesis, and glucose metabolism. This results in superior anti-proliferative and cytotoxic effects across various cancer cell lines, regardless of PIK3CA or PTEN mutation status [5] [1].

Q4: For combination therapy in breast cancer, what is the evidence supporting a triplet with this compound? Strong preclinical evidence exists for combining this compound with endocrine therapy (e.g., fulvestrant) and a CDK4/6 inhibitor (e.g., palbociclib). This triplet combination was significantly more effective at inhibiting breast cancer cell growth in vitro and in vivo than doublets or single agents. It works by counteracting adaptive resistance mechanisms that often occur when only one pathway is blocked. For example, it prevents the reactivation of the CDK-RB-E2F pathway that can follow palbociclib treatment [5] [6]. This rationale is the basis for ongoing Phase 3 clinical trials (VIKTORIA-1 & 2) [5].

References

Hepatic and Renal Toxicity Parameters for Gedatolisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key preclinical and clinical findings related to the hepatic and renal safety of gedatolisib.

Context Assessment Method & Parameters Findings & Outcome
Preclinical Studies (in vivo models) Evaluation of body weight loss; hepatic (ALT, AST, bilirubin) and renal (BUN, creatinine) toxicity parameters; hematologic toxicity (RBC, Hb, PLT, MCV). [1] No hepatic or renal toxicity was observed. Body weight loss was slightly higher in combination therapy groups but returned to normal after recovery. [1]
Clinical Studies (Healthy Volunteers) A single-dose study in healthy male subjects investigated the distribution, metabolism, and excretion of this compound. [2] The single intravenous dose was associated with a favorable safety profile. The report does not specify detailed laboratory parameters. [2]
Clinical Studies (Cancer Patients) Safety and tolerability are common endpoints in clinical trials. Specific grade 3/4 adverse events (AEs) are monitored, though hepatic/renal lab values are not detailed in the results. [3] [4] [5] Common grade 3/4 AEs include neutropenia, rash, and oral stomatitis. No treatment discontinuations due to hepatic or renal AEs were reported in the early-phase trials for mCRPC and HER2+ breast cancer. [3] [4] [5]

Experimental Protocols for Toxicity Assessment

For researchers designing non-clinical safety studies, the methodologies referenced in the search results can serve as a guide.

  • In Vivo Toxicity Assessment: The referenced preclinical study [1] used a xenograft model. Toxicity was assessed by monitoring:
    • Body Weight: Measured regularly to track overall health.
    • Hepatic Function: Assessed by measuring serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Bilirubin.
    • Renal Function: Assessed by measuring Blood Urea Nitrogen (BUN) and Creatinine levels.
    • Hematologic Parameters: Red Blood Cells (RBC), Hemoglobin (Hb), Platelets (PLT), and Mean Corpuscular Volume (MCV) were also controlled to rule out hematologic toxicity.
  • Clinical Safety Monitoring: In human trials, safety is typically monitored through:
    • Adverse Event (AE) Reporting: All AEs are recorded and graded for severity (e.g., using CTCAE criteria).
    • Routine Laboratory Tests: This includes comprehensive metabolic panels (which cover liver enzymes like ALT/AST and renal markers like creatinine/BUN) and complete blood counts (CBC), performed at predefined intervals throughout the study.

Key Considerations for Researchers

  • Nanoformulation to Reduce Toxicity: One preclinical study noted that formulating this compound as a nano-cocktail (NanoGe) improved stability and solubility while reducing toxicity, enhancing the drug's clinical effect. [1]
  • Focus on Manageable Toxicities: Clinical trial results consistently highlight stomatitis, rash, and hyperglycemia as the more common and manageable class-effect toxicities, with no major safety signals raised concerning hepatorenal function in the available data. [3] [4] [6]

Toxicity Assessment Workflow

The diagram below outlines a general workflow for assessing this compound toxicity in a preclinical study, based on the parameters described.

G start Start In Vivo Study bw Body Weight Monitoring start->bw blood Terminal Blood Collection bw->blood hepatic Hepatic Panel blood->hepatic renal Renal Panel blood->renal hema Hematologic Panel blood->hema hepatic_params ALT AST Bilirubin hepatic->hepatic_params analyze Analyze Data hepatic_params->analyze renal_params BUN Creatinine renal->renal_params renal_params->analyze hema_params RBC, Hb, PLT, MCV hema->hema_params hema_params->analyze

References

gedatolisib hematologic toxicity monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Hematologic Toxicity Findings

Clinical Context / Combination Regimen Key Hematologic Toxicities (Grade 3/4) Monitoring Context from Studies

| HR+/HER2- Advanced Breast Cancer (with Palbociclib and Letrozole) [1] | - Neutropenia: 61%

  • Other significant hematologic toxicities were not frequently reported. | Routine safety assessments; specific monitoring not detailed. | | Metastatic TNBC (with Cofetuzumab Pelidotin) [2] | - Myelosuppression: Reported as "uncommon". | Complete blood counts obtained prior to each weekly gedatolisib infusion. | | General Safety Profile [3] | - No significant hepatic, renal, or hematologic toxicity observed in a prostate cancer model (nano-formulated this compound). | Assessed via parameters like RBC, Hb, PLT, and MCV. |

Recommended Monitoring Protocol

For researchers designing clinical trials, a rigorous monitoring protocol is essential for patient safety. The following workflow outlines key procedures based on established clinical practices.

Start Patient on this compound Trial A Baseline Assessment: CBC with differential Start->A B Cycle 1 & 2: Weekly CBC monitoring A->B C Subsequent Cycles: CBC prior to each dose B->C D Assess for Toxicity C->D E Manage per Protocol: Dose modification or treatment delay D->E If Grade ≥3 Toxicity Occurs F Continue Trial D->F If No Significant Toxicity E->F

The monitoring strategy should be adapted to the specific trial design and combination drugs:

  • High-Vigilance Regimens: For combinations known to cause neutropenia (e.g., with palbociclib), implement the intensive weekly monitoring during initial cycles as shown in the workflow [1].
  • Standard Monitoring: For regimens where hematologic toxicity is less common, conducting a CBC prior to each this compound dose may be sufficient [2].
  • Dose Modification and Delays: Pre-specify criteria for dose modifications and treatment delays in the trial protocol for hematologic toxicities reaching Grade 3 or higher [2] [1].

Frequently Asked Questions (FAQs)

Q1: Does the hematologic toxicity profile of this compound change when combined with different drugs? Yes, the combination regimen is a critical factor. The high rate of grade 3/4 neutropenia (61%) was observed when this compound was combined with palbociclib, a drug known to cause myelosuppression [1]. In contrast, a phase I trial combining this compound with the antibody-drug conjugate cofetuzumab pelidotin reported myelosuppression was "uncommon" [2]. Always refer to the safety data of all agents in the combination.

Q2: What is the recommended management for this compound-related neutropenia? For Grade 3 or higher neutropenia, clinical trials typically mandated protocol-defined dose modifications or treatment delays [2] [1]. The specific management strategy should be pre-defined in your study protocol, considering the severity and the overall clinical context for the patient.

Q3: Are there any non-hematologic toxicities that require specific monitoring? Yes. While the focus here is on hematologic toxicity, this compound is associated with several important non-hematologic adverse events. Commonly reported grade 3/4 events include rash, oral stomatitis, and mucositis [1]. Hyperglycemia is also a known class effect for PI3K/mTOR inhibitors and should be monitored through serum glucose or HbA1c tests [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the standard administration protocol for Gedatolisib?

This compound is administered intravenously. The established dose and schedule from phase 1b and phase 3 trials are as follows [1] [2]:

  • Dosage: 180 mg.
  • Schedule: Administered intravenously once per week for three weeks, followed by one week off, constituting a 28-day treatment cycle.
  • Combination Therapy: In clinical trials, it is typically used in combination with other drugs. For example, in the VIKTORIA-1 trial, it was combined with palbociclib (oral CDK4/6 inhibitor) and fulvestrant (intramuscular endocrine therapy) [1].

Q2: What are the most common adverse events (AEs) associated with this compound-based regimens?

The safety profile is manageable, with most AEs being low-grade. The following table summarizes the common treatment-related AEs from the Phase 3 VIKTORIA-1 trial [3] [1].

Adverse Event This compound Triplet (%) This compound Doublet (%) Fulvestrant Alone (%) Notes
Neutropenia 52.3 (G3), 10.0 (G4) 0.8 (G4) 0.8 Most common with palbociclib combination
Stomatitis 19.2 (G3) 12.3 (G3) 0 Includes oral mucositis
Hyperglycemia 9.2 (Overall), 2.3 (G3) 11.5 (Overall), 2.3 (G3) 0 Mostly low-grade
Rash 4.6 (G3) 5.4 (G3) 0 -

Other frequently reported AEs include fatigue, nausea, and diarrhea. It is important to note that treatment discontinuation due to AEs was low, occurring in only 2.3% of patients on the triplet regimen and 3.1% on the doublet regimen [3] [1].

Q3: Are there any specific warnings or serious adverse reactions?

Yes, based on clinical trial data, the following require monitoring and proactive management [3] [2] [4]:

  • Stomatitis/Oral Mucositis: This was a very common grade 3 AE, occurring in over 12% of patients. A proactive oral care plan and early intervention are crucial.
  • Hyperglycemia: Blood glucose levels should be monitored regularly. Grade 3 hyperglycemia was reported in 2.3% of patients.
  • Pneumonitis: Although less common, there have been reports of grade 4 treatment-related pneumonitis. Patients presenting with new or worsening respiratory symptoms should be evaluated promptly [3].
  • Other Serious AEs: Serious treatment-related adverse events occurred in 22% of patients in a phase 1b study, underscoring the need for close patient monitoring [2].

Q4: What is the recommended monitoring protocol for patients receiving this compound?

The following workflow outlines the key monitoring and management steps based on the established safety profile.

G This compound Infusion Monitoring Protocol cluster_pre Pre-Infusion cluster_routine Routine Monitoring cluster_ae Adverse Event Management Pre-Infusion Assessment Pre-Infusion Assessment Routine Blood Monitoring Routine Blood Monitoring Pre-Infusion Assessment->Routine Blood Monitoring Administer this compound (180mg IV) Administer this compound (180mg IV) Pre-Infusion Assessment->Administer this compound (180mg IV) Hyperglycemia Management Hyperglycemia Management Routine Blood Monitoring->Hyperglycemia Management Stomatitis Management Stomatitis Management Routine Blood Monitoring->Stomatitis Management Pneumonitis Evaluation Pneumonitis Evaluation Routine Blood Monitoring->Pneumonitis Evaluation

This diagram outlines the core clinical workflow for patient management during this compound therapy. Key monitoring recommendations include:

  • Pre-Infusion: Assess oral health, check vital signs, and review systems for any new respiratory symptoms [2] [4].
  • Routine Blood Monitoring: Conduct complete blood counts (CBC) to monitor for neutropenia and check blood glucose levels regularly [3] [1].
  • Adverse Event Management:
    • For hyperglycemia, implement dietary counseling and consider antihyperglycemic medications as needed [3].
    • For stomatitis, provide proactive oral hygiene education, prescribe steroid or magic mouthwash rinses, and adjust diet to soft, bland foods [2].
    • For suspected pneumonitis, perform a prompt clinical and radiological evaluation and consider treatment interruption with specialist consultation [3].

References

Clinical Safety Profile & Potential Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the incidence of common adverse events (AEs) associated with gedatolisib from the phase 3 VIKTORIA-1 trial. These AEs are not direct drug interactions but represent on-target toxicities that could be exacerbated by comedications [1].

Adverse Event Incidence (this compound + Fulvestrant + Palbociclib) Incidence (this compound + Fulvestrant)
Stomatitis 69.2% (Grade 3: 19.2%) 56.9% (Grade 3: 12.3%)
Hyperglycemia 9.2% 11.5%

Inferred Drug Interaction Potential

This compound's mechanism of action and pharmacokinetic (PK) properties inform its potential interaction risks [2] [3].

  • Mechanism-based Risks: As a potent pan-PI3K and mTORC1/2 inhibitor, this compound's primary interaction risks are pharmacodynamic (PD) [4] [3].

    • Hyperglycemia: Concomitant use with other diabetic medications that can cause hyperglycemia (e.g., corticosteroids) may require more aggressive blood glucose monitoring and management [1].
    • Stomatitis: Drugs known to cause mucositis (e.g., certain chemotherapies) could potentially increase the risk and severity of oral inflammation [5] [1].
  • Pharmacokinetic Profile: this compound is administered intravenously once weekly [2] [1]. This route of administration bypasses the gut and first-pass metabolism, potentially reducing interactions related to absorption and CYP enzymes in the liver and intestine. However, definitive metabolism and excretion data are not available in the search results.

Suggested Experimental Protocols for Interaction Studies

For researchers characterizing this compound's interaction potential, the following experimental approaches are recommended based on standard practices.

In Vitro Transporter Inhibition Assay

This protocol assesses if this compound inhibits key ATP-binding cassette (ABC) drug efflux transporters.

  • Objective: To determine if this compound inhibits ABCB1 (P-gp), ABCG2 (BCRP), or ABCC1 (MRP1).
  • Cell Model: Use MDCKII cells stably transfected with human ABCB1, ABCG2, or ABCC1 [6].
  • Probe Substrates:
    • ABCB1: Digoxin or [³H]-Vinblastine
    • ABCG2: [³H]-Mitoxantrone
    • ABCC1: [³H]-Daunorubicin
  • Procedure:
    • Incubate cells with a fluorescent or radiolabeled probe substrate in the presence of escalating concentrations of this compound.
    • Include positive control inhibitors (e.g., Ko143 for ABCG2).
    • Measure intracellular accumulation of the substrate over time using a microplate reader or scintillation counter.
    • Calculate the half-maximal inhibitory concentration (IC₅₀).
In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol evaluates if this compound inhibits major CYP enzymes.

  • Objective: To test this compound as a direct inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.
  • System: Human liver microsomes or recombinant CYP enzymes.
  • Probe Reactions:
    • CYP3A4: Testosterone 6β-hydroxylation
    • Other isoforms: Use respective probe substrates (e.g., Phenacetin for CYP1A2).
  • Procedure:
    • Incubate the enzyme system with a probe substrate and NADPH-regenerating system.
    • Include this compound at multiple concentrations.
    • Quantify the formation of the specific metabolite using LC-MS/MS.
    • Determine the IC₅₀ values for each CYP isoform.

Pathway & Experimental Workflow

The diagram below illustrates the PI3K/AKT/mTOR (PAM) pathway that this compound comprehensively inhibits, which is the source of its primary pharmacodynamic interaction risks.

gedatolisib_mechanism This compound Inhibits PAM Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_Class1 Class I PI3K (Isoforms α, β, γ, δ) RTK->PI3K_Class1 PIP3 PIP3 PI3K_Class1->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PIP3 is  phosphorylated PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellProcess Cell Growth, Proliferation, Survival mTORC1->CellProcess mTORC2->AKT Positive Feedback mTORC2->CellProcess This compound This compound This compound->PI3K_Class1 Inhibits all isoforms This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

The following flowchart outlines a proposed high-level strategy for systematically evaluating this compound's drug interaction potential.

interaction_workflow Drug Interaction Assessment Workflow Start Start: Assess this compound Interaction Potential InVitro In Vitro Studies Start->InVitro Step1 Transporter Inhibition Assay (ABCB1, ABCG2, ABCC1) InVitro->Step1 Step2 CYP Enzyme Inhibition Assay (Major Isoforms) InVitro->Step2 PK Establish Pharmacokinetic (PK) Profile Step1->PK Step2->PK Clinical Clinical DDI Studies (If warranted by in vitro data) PK->Clinical If potential identified Monitor Clinical Monitoring Plan for PD Interactions PK->Monitor Based on mechanism

Frequently Asked Questions for a Research Setting

Q1: What is the most critical pharmacodynamic interaction to monitor in cell-based or animal studies? A1: Hyperglycemia is a critical on-target effect. In experiments, closely monitor blood glucose levels, especially if this compound is co-administered with compounds known to affect glucose metabolism (e.g., corticosteroids in animal models). Preclinical models may require intervention with anti-diabetic agents [1].

Q2: Does the intravenous administration of this compound reduce its interaction potential? A2: Yes, theoretically. IV administration avoids the gastrointestinal tract, eliminating interactions related to oral absorption (e.g., gastric pH modifiers, chelating agents). It also bypasses first-pass metabolism in the liver, reducing initial interactions with intestinal and hepatic CYP3A4. However, interactions during distribution and elimination are still possible [2].

Q3: Are there any known interactions with palbociclib and fulvestrant from the VIKTORIA-1 trial? A3: The trial results did not report any unexpected or novel drug-drug interactions for the this compound, palbociclib, and fulvestrant triplet regimen. The safety profile was considered manageable, with low discontinuation rates due to treatment-related AEs (2.3% for the triplet). The observed toxicities (stomatitis, hyperglycemia) were consistent with the known effects of the PAM pathway inhibition [1] [7].

References

Quantitative Comparison of Inhibitor Potency and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key experimental data demonstrating gedatolisib's enhanced anti-tumor activity across various cancer models.

Table 1: Summary of Anti-Proliferative and Cytotoxic Effects in Pre-clinical Models This table compares the potency (GR50) and maximal efficacy (GRMax) of different PAM inhibitors in breast cancer cell lines. A lower GR50 indicates higher potency, and a lower GRMax indicates greater cytotoxic effect [1].

Cancer Model Inhibitor (Target) Average Potency (GR50) Average Maximal Efficacy (GRMax) Key Observations
Breast Cancer (with PIK3CA/PTEN alterations) [1] This compound (Pan-PI3K/mTOR) 12 nM -0.72 Superior potency and strong cytotoxic effect.
Alpelisib (PI3Kα) 2783 nM -0.10 ~230x less potent than this compound; minimal cytotoxic effect.
Capivasertib (AKT) 2602 nM 0.00 ~217x less potent than this compound; no cytotoxic effect.
Everolimus (mTORC1) 2134 nM 0.33 ~178x less potent than this compound; net cytostatic effect.
Breast Cancer (PIK3CA/PTEN wild-type) [1] This compound (Pan-PI3K/mTOR) ~12 nM ~ -0.68 Efficacy was consistent, independent of PAM pathway mutation status.
Alpelisib (PI3Kα) >1000 nM > 0.20 Significantly less effective in wild-type cell lines.
Prostate Cancer (various PTEN/PIK3CA status) [2] This compound (Pan-PI3K/mTOR) Most Potent Most Efficacious Showed greater anti-proliferative and cytotoxic effects vs. single-node inhibitors.
Gynecologic Cancers (Endometrial, Ovarian, Cervical) [3] This compound (Pan-PI3K/mTOR) Most Potent Most Efficacious Exhibited greater growth-inhibitory effects in almost all cell lines.

Table 2: Comparison of Functional Assay Results and Clinical Trial Data This table summarizes the broader functional impact in pre-clinical studies and the resulting clinical outcomes from the Phase 3 VIKTORIA-1 trial [4].

Assessment Type This compound Single-Node Inhibitors (Alpelisib, Capivasertib, Everolimus)
Impact on Key Cellular Functions [1] [2] [3] More effectively decreased cell survival, protein synthesis, glucose consumption, lactate production, oxygen consumption rate, cell migration, and invasion. Less effective or minimal impact on these cellular functions.

| Phase 3 Trial (VIKTORIA-1) in HR+/HER2- PIK3CA Wild-Type ABC [4] | This compound + Palbociclib + Fulvestrant (Triplet):

  • Median PFS: 9.3 mos. vs 2.0 mos. (control)
  • Hazard Ratio (HR): 0.24 (76% risk reduction)
  • Objective Response Rate (ORR): 31.5%

This compound + Fulvestrant (Doublet):

  • Median PFS: 7.4 mos.
  • HR: 0.33 (67% risk reduction)
  • ORR: 28.3% | N/A (Compared against fulvestrant control) | | Common Grade 3 Treatment-Related Adverse Events (TRAEs) [4] | Triplet: Neutropenia (52.3%), Stomatitis (19.2%), Rash (4.6%), Hyperglycemia (2.3%) Doublet: Stomatitis (12.3%), Rash (5.4%), Hyperglycemia (2.3%) | Hyperglycemia is a common and often higher-grade toxicity with some single-node inhibitors. |

Detailed Experimental Methodologies

The superior performance of this compound is demonstrated through a range of standardized and functional assays. Below are the methodologies for key experiments cited.

  • Cell Culture and Reagents: Studies utilized a panel of human cancer cell lines (breast [1], prostate [2], gynecologic [3]) with varying PIK3CA, PTEN, and receptor status. Inhibitors were prepared as specified by manufacturers.
  • Cell Viability and Growth Rate (GR) Metrics Analysis: This is a primary method for quantifying the anti-proliferative and cytotoxic effects of the drugs [1].
    • Protocol: Cells are seeded in multi-well plates and treated with a range of drug concentrations for 72 hours. Cell viability is measured using assays like RealTime-Glo MT (RT-Glo) or CellTiter-Glo.
    • Data Analysis: Viability measurements are used to calculate GR values, which account for the differential division rates of cell lines during the assay. Key metrics derived include:
      • GR50: The concentration at which the GR value is reduced by 50%. This measures drug potency.
      • GRMax: The maximal effect of the drug, indicating its efficacy (values below 0 indicate cell death).
      • GRAOC: The "Area Over the Curve" of the GR curve, summarizing overall drug effect (potency and efficacy).
  • Cell Death Assay (Sytox Staining): Used to directly measure cytotoxicity.
    • Protocol: After 72 hours of drug treatment, cells are stained with Sytox green, a fluorescent dye that only enters dead cells with compromised membranes. Fluorescence is measured to quantify the percentage of dead cells [1].
  • Functional and Metabolic Assays: These experiments assess the impact of inhibitors on key cancer cell processes.
    • Protein Synthesis: Measured using a fluorescent, non-toxic, methionine analog (HPG) incorporation assay. After drug treatment, incorporated HPG is detected via a click reaction with a fluorescent dye, and fluorescence intensity is quantified [1].
    • Metabolic Analysis: Cells are treated with inhibitors, and the culture media is collected.
      • Glucose consumption and lactate production are measured using commercial assay kits and a bioanalyzer, indicating the drugs' effect on glycolysis (Warburg effect) [1].
      • Oxygen Consumption Rate (OCR) is measured using a Seahorse XF Analyzer to assess impact on mitochondrial respiration [2].
  • Three-Dimensional (3D) Spheroid Culture: To better mimic in vivo tumor conditions, cells are embedded in Matrigel and cultured to form 3D spheroids, which are then treated with inhibitors. Spheroid growth and morphology are monitored over time to assess drug efficacy [1].
  • In Vivo Xenograft Models: The efficacy of this compound, both as a single agent and in combination (e.g., with palbociclib or fulvestrant), was evaluated in mouse models implanted with human cancer cells (PDX or cell line-derived xenografts). Tumor volume is measured regularly to determine the effect on tumor growth [3].

Signaling Pathway and Inhibitor Targeting Diagram

The following diagram, generated using Graphviz DOT language, illustrates the PI3K/AKT/mTOR (PAM) pathway and the specific nodes targeted by this compound versus single-node inhibitors.

G cluster_top Extracellular Space cluster_pathway PI3K/AKT/mTOR (PAM) Pathway cluster_inhibitors Inhibitor Targets GrowthFactors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K Class I PI3K (p110α, β, γ, δ) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP3->PIP2 Reverted by PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits/Activates PI3K->PIP3 Phosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Functions Promotes: - Protein Synthesis - Cell Survival - Metabolism - Proliferation mTORC1->Functions Drives mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Feedback) PTEN PTEN (Pathway Inhibitor) PTEN->PIP3 Dephosphorylates (Inhibits) GedatolisibNode This compound (Pan-PI3K/mTOR) GedatolisibNode->PI3K Inhibits GedatolisibNode->mTORC1 Inhibits GedatolisibNode->mTORC2 Inhibits AlpelisibNode Alpelisib (PI3Kα only) AlpelisibNode->PI3K Inhibits CapivasertibNode Capivasertib (AKT only) CapivasertibNode->AKT Inhibits EverolimusNode Everolimus (mTORC1 only) EverolimusNode->mTORC1 Inhibits

Diagram 1: PAM Pathway and Inhibitor Targets - This diagram shows the PI3K/AKT/mTOR signaling cascade. This compound simultaneously inhibits multiple key nodes (all Class I PI3K isoforms, mTORC1, and mTORC2), while single-node inhibitors target only one component, which can lead to compensatory activation and resistance [1] [5].

Mechanism of Superiority and Clinical Relevance

The experimental data consistently points to two main reasons for this compound's superior performance:

  • Overcoming Adaptive Resistance: The PAM pathway contains numerous feedback loops. For example, inhibiting mTORC1 alone can relieve feedback inhibition and lead to reactivation of PI3K and AKT via IRS1/2 [3]. By concurrently inhibiting PI3K, mTORC1, and mTORC2, this compound prevents these compensatory mechanisms, leading to more profound and durable pathway suppression [1] [5].
  • Broad Applicability: Single-node inhibitors like alpelisib are most effective in cancers with specific mutations (e.g., PIK3CA). In contrast, this compound's multi-node inhibition demonstrates potent efficacy in cancer models regardless of their PIK3CA or PTEN status, potentially benefiting a wider patient population [1] [2] [3].

The compelling pre-clinical data has been validated in the recent Phase 3 VIKTORIA-1 clinical trial. In patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer, this compound combinations demonstrated unprecedented 76% and 67% reductions in the risk of disease progression or death, along with a manageable safety profile [4]. This suggests this compound has the potential to become a new standard of care in this setting.

References

gedatolisib GR metrics analysis cell viability

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance Data

The table below summarizes the key GR metrics and cell viability data from a study comparing gedatolisib with other PAM inhibitors across a panel of 28 breast cancer cell lines [1].

Inhibitor Name Target Average GR50 (nM) Average GRMax Key Findings
This compound Pan-PI3K/mTOR (all Class I PI3K isoforms, mTORC1, mTORC2) 12 nM -0.68 Most potent and efficacious; strong cytotoxic effect (GRMax < 0) [1]
Alpelisib PI3Kα 2783 nM -0.10 Modest effect; efficacy linked to PIK3CA mutation status [1]
Capivasertib AKT 2602 nM 0.00 Primarily cytostatic effect (GRMax ~ 0) [1]
Everolimus mTORC1 2134 nM 0.33 Least efficacious; net positive GRMax indicates poor growth suppression [1]

Abbreviations: GR50: The drug concentration that reduces the cell growth rate by 50%. A lower value indicates greater potency. GRMax: The maximum effect of a drug on the growth rate. A value below 0 indicates a cytotoxic effect (cell death), a value of 0 indicates a cytostatic effect (growth arrest without death), and a value above 0 indicates inadequate growth suppression [1].

Experimental Protocols and Methodology

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the key study [1]:

  • GR Metrics Analysis: This method was used to quantify the anti-proliferative and cytotoxic effects of the drugs, independent of cell division rates [1]. Cell viability was measured before and after a 72-hour drug treatment across a range of concentrations. The GR values were calculated to distinguish cytostatic effects (GR=0) from cytotoxic effects (GR<0) [1].
  • Cell Viability and Death Assays: Complementary to GR metrics, classical endpoint cell viability was assessed using a Real-Time Glo MT (RT-Glo MT) assay after 72 hours of treatment. Concurrently, cell death was measured by staining with Sytox green, a dye that enters cells with compromised membranes, to confirm cytotoxic effects [1].
  • Cell Line Panel: The study used a panel of 28 breast cancer cell lines with diverse genetic backgrounds, including varying statuses of PIK3CA, PTEN, ER, and HER2. This design ensured the findings were relevant across different breast cancer subtypes and PAM pathway alteration statuses [1].

Mechanistic Rationale and Pathway Workflow

This compound's superior performance is due to its comprehensive inhibition of the PAM pathway, which prevents the adaptive resistance often seen with single-node inhibitors [2] [1]. The following diagram illustrates the pathway and the points of inhibition.

G Growth Factors Growth Factors RTKs/GPCRs RTKs/GPCRs Growth Factors->RTKs/GPCRs PIP2 PIP2 RTKs/GPCRs->PIP2 PI3K PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell Functions Cell Functions mTORC1->Cell Functions mTORC2->AKT feedback PTEN PTEN Single-node Inhibitors Single-node Inhibitors Single-node Inhibitors->AKT Capivasertib Single-node Inhibitors->mTORC1 Everolimus PI3K PI3K Single-node Inhibitors->PI3K Alpelisib This compound This compound This compound->mTORC1 This compound->mTORC2 This compound->PI3K Inhibits

▲ PAM Pathway Inhibition Diagram [2] [1] [3]

The diagram shows that This compound simultaneously inhibits multiple nodes, leading to more complete pathway suppression and overcoming feedback loops that can reactivate the pathway with single-node inhibitors [1].

Interpretation Guide for Researchers

  • GR Metrics vs. Traditional IC50: GR metrics provide a more accurate assessment of drug effect in proliferation assays by accounting for rates of cell division, whereas traditional IC50 values can be confounded by differential division rates across cell lines [1].
  • Implications for Drug Development: The data suggests that potent, multi-node PAM inhibition is a viable strategy to achieve broader and more durable efficacy across patient populations, including those without common PAM pathway mutations like PIK3CA [1] [4].

References

Efficacy in HR+/HER2- Advanced Breast Cancer (PIK3CA Wild-Type)

Author: Smolecule Technical Support Team. Date: February 2026

Regimen Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS Objective Response Rate (ORR)
Gedatolisib + Fulvestrant + Palbociclib (Triplet) 9.3 months [1] [2] 0.24 (76% risk reduction) [1] [2] 31.5% [1]
This compound + Fulvestrant (Doublet) 7.4 months [1] [2] 0.33 (67% risk reduction) [1] [2] 28.3% [1]
Fulvestrant alone (Control) 2.0 months [1] [2] - 1.0% [1]

Key Experimental Data and Upcoming Results

The data in the table above comes from the VIKTORIA-1 trial (NCT05501886), a global, Phase 3, open-label, randomized study [1] [2].

  • Patient Population: Adults with HR+/HER2- advanced breast cancer whose disease progressed on or after prior CDK4/6 inhibitor and aromatase inhibitor therapy [1].
  • Key Endpoints: The co-primary endpoint was Progression-Free Survival (PFS), assessed by a blinded independent central review [1] [3].
  • Status of Mutant Cohort Data: The PIK3CA mutant cohort of the VIKTORIA-1 trial is fully enrolled, and topline data are expected in late Q1 2026 or during Q2 2026 [1]. This data is crucial for a direct comparison.

Mechanism of Action: Why this compound Works in Wild-Type Tumors

The efficacy of this compound in PIK3CA wild-type tumors can be explained by its unique mechanism of action, which differs from single-node inhibitors [4].

  • Multi-Node Pathway Inhibition: this compound is a potent, reversible dual inhibitor that targets all Class I PI3K isoforms (PI3Kα, β, γ, δ) as well as mTORC1 and mTORC2 [4] [5]. This comprehensive inhibition more effectively shuts down the entire PI3K/AKT/mTOR (PAM) pathway.
  • Overcoming Adaptive Resistance: Preclinical studies show that when a single node of the PAM pathway (e.g., just PI3Kα with alpelisib, or just mTORC1 with everolimus) is inhibited, cancer cells can activate compensatory signaling through other nodes to maintain survival and growth. This compound's multi-node inhibition limits these adaptive resistance mechanisms [4].
  • Potency and Efficacy in Preclinical Models: In vitro studies across a panel of breast cancer cell lines demonstrated that this compound exhibited more potent and efficacious anti-proliferative and cytotoxic effects compared to single-node inhibitors, regardless of the PIK3CA or PTEN mutational status of the cells [4].

The diagram below illustrates this comprehensive mechanism of action.

architecture Growth_Factors Growth Factors & Receptor Tyrosine Kinases (RTKs) PI3K_Class_IA Class IA PI3K (p110α, β, δ, γ / p85) Growth_Factors->PI3K_Class_IA PIP2_PIP3 PIP2 to PIP3 Conversion PI3K_Class_IA->PIP2_PIP3 AKT AKT Activation PIP2_PIP3->AKT mTORC1_mTORC2 mTORC1 & mTORC2 Activation AKT->mTORC1_mTORC2 Cell_Processes Cell Survival, Growth, Proliferation, Metabolism mTORC1_mTORC2->Cell_Processes This compound This compound (Pan-PI3K/mTOR Inhibitor) This compound->PI3K_Class_IA Inhibits all Class I PI3K isoforms This compound->mTORC1_mTORC2 Inhibits mTORC1 & mTORC2

Interpretation and Future Directions

The available data suggests that targeting multiple nodes of the PAM pathway simultaneously with this compound is a highly effective strategy after CDK4/6 inhibitor progression, even without a PIK3CA mutation.

  • Practice-Changing Potential for Wild-Type: For patients with PIK3CA wild-type tumors, the this compound regimens, particularly the triplet, represent a potential new standard of care, offering a significant improvement over fulvestrant alone [1] [5].
  • Awaiting the Full Picture: The pending data from the PIK3CA mutant cohort will be critical to determine if the dramatic benefit seen in wild-type tumors is also observed in mutant tumors, and to complete the comparative profile of this agent.

References

Efficacy Data of Gedatolisib vs. Other PAM Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings comparing gedatolisib to single-node PAM inhibitors across various PTEN-null or PTEN-deficient cancer models.

Cancer Type Cell Line / Model Key Comparative Results (this compound vs. Single-Node Inhibitors) Reference
Prostate Cancer Panel of PC cell lines (varying PTEN status) Potency (GR50): ~12 nM; Efficacy (GRMax): -0.72 (cytotoxic). >100x more potent and efficacious than alpelisib, capivasertib, or everolimus in PTEN-altered lines [1]. [1]
Breast Cancer Panel of 28 BC cell lines Average Potency (GR50): 12 nM; Average Efficacy (GRMax): -0.68. Superior potency & efficacy regardless of PIK3CA/PTEN status; single-node inhibitors less effective [2]. [2]
Gynecologic Cancers Endometrial, Ovarian, Cervical cancer cell lines Induced substantial decrease in PAM activity; greater growth-inhibitory effects in almost all cell lines, irrespective of PAM pathway mutations [3]. [3]
Canine Tumors (Translationally relevant) 12 canine tumor cell lines IC50 <1 µM in 10/12 cell lines; suppressed p-Akt and p-S6; induced G0/G1 cell cycle arrest [4]. [4]

Key Experimental Protocols

To evaluate this compound's efficacy, researchers employed a range of standardized functional and molecular biology techniques.

  • 1. Cell Viability and Proliferation Assays

    • Purpose: To determine the anti-proliferative and cytotoxic effects of this compound.
    • Methodology: Cells are treated with a dose range of this compound and other PAM inhibitors. After a set period (e.g., 72-96 hours), cell viability is measured using assays like WST-1 [4] or RealTime-Glo MT [2]. Data is often analyzed using Growth Rate (GR) metrics to distinguish cytostatic from cytotoxic effects [2] [1].
  • 2. Immunoblotting (Western Blotting)

    • Purpose: To confirm target engagement and pathway inhibition.
    • Methodology: Protein lysates are collected from treated cells. Membranes are probed with antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and their total forms to assess pathway inhibition [1] [4]. This verifies that this compound effectively blocks signaling through both PI3K and mTOR axes.
  • 3. Flow Cytometry for Cell Cycle Analysis

    • Purpose: To evaluate the effect of this compound on cell cycle progression.
    • Methodology: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry. This compound consistently induces a G0/G1 cell cycle arrest, preventing cells from entering the S phase [1] [4].
  • 4. In Vivo Xenograft Studies

    • Purpose: To validate efficacy in a live animal model.
    • Methodology: Immunodeficient mice are implanted with human cancer cells (e.g., PTEN-null models). This compound is administered intravenously (e.g., 25 mg/kg on specific days per cycle) [5]. Tumor volume is monitored over time, and pharmacodynamic analyses can be performed on harvested tumors [3] [5].

Mechanism of Action and Signaling Pathway

This compound's superior activity stems from its ability to broadly inhibit the PAM pathway, which is hyperactivated in PTEN-null cancers due to loss of the pathway's key negative regulator, PTEN.

G cluster_ext Extracellular Signals cluster_membrane Plasma Membrane cluster_int Intracellular Signaling cluster_func Cellular Outcomes GF Growth Factors Hormones RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K Class I PI3K (PI3Kα, β, γ, δ) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation (Pathway lost) AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival Metabolism Metabolism AKT->Metabolism S6K S6K / 4EBP1 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Activation (Feedback) Prolif Proliferation S6K->Prolif Synthesis Protein Synthesis S6K->Synthesis PTEN PTEN (Lost in PTEN-null cancer) PTEN->PIP3 Dephosphorylation (Pathway lost) Inhibitor This compound (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

The diagram illustrates how This compound simultaneously inhibits all Class I PI3K isoforms and both mTOR complexes, leading to a more complete shutdown of oncogenic signaling and critical cancer cell functions. In PTEN-null cells, the loss of the PTEN brake on the pathway makes them particularly dependent on this signaling, explaining their heightened sensitivity to comprehensive PAM inhibition.

Research Implications and Combinations

The robust pre-clinical data has supported the advancement of this compound into clinical trials testing rational combination strategies.

  • Overcoming Resistance: Single-node inhibitors (e.g., PI3Kα-specific, AKT, or mTORC1-only) often trigger compensatory feedback loops that reactivate the pathway or parallel survival signals. By co-targeting PI3K and mTOR, this compound preempts these adaptations [3] [2].
  • Synergistic Combinations: Pre-clinical studies show this compound combines effectively with:
    • Hormonal therapy (e.g., Fulvestrant) to co-target the ER and PAM pathways [3] [6].
    • CDK4/6 inhibitors (e.g., Palbociclib) to synergistically induce G1 cell cycle arrest and block bypass mechanisms [3] [6].
    • Immunotherapy, where combining this compound with paclitaxel enhanced response to immune checkpoint inhibitors in a breast cancer model [7].

References

gedatolisib combination immune checkpoint inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Evidence for Gedatolisib with ICIs

A 2021 preclinical study investigated whether different PI3K/mTOR inhibitors, when combined with paclitaxel, could enhance the response to immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4) in a mouse model of breast cancer [1] [2].

The results suggested that the broad-spectrum PI3K/mTOR inhibitor this compound was the most effective in this context [2]:

  • This compound + ICI: This combination resulted in significantly greater inhibition of tumor growth (~85% inhibition) compared to ICI therapy alone [2].
  • This compound + Paclitaxel + ICI: Adding paclitaxel to the this compound and ICI regimen produced the best response, leading to complete regression of 60% of tumors after 30 days of treatment [1] [2].
  • Immune Response: The combination of this compound and ICI induced durable dendritic cell, CD8+ T-cell, and NK-cell responses within the tumor microenvironment [2].

The study concluded that this triple combination (this compound + paclitaxel + ICI) may be a viable therapeutic approach for metastatic breast cancer and warrants further evaluation [1] [2].

The diagram below illustrates the proposed mechanism and superior efficacy of the this compound combination from this preclinical study:

G Start Start: Mouse Breast Cancer Model ICI Immune Checkpoint Inhibitors (anti-PD-1 + anti-CTLA-4) Start->ICI Geda This compound (Pan-PI3K/mTOR Inhibitor) Start->Geda PTX Paclitaxel (Chemotherapy) Start->PTX Combo1 Combination: This compound + ICI ICI->Combo1 Combo2 Combination: This compound + PTX + ICI ICI->Combo2 Geda->Combo1 Geda->Combo2 PTX->Combo2 Result1 Outcome: ~85% tumor growth inhibition vs ICI alone Combo1->Result1 Result2 Outcome: 60% complete tumor regression Combo2->Result2 ImmuneRsp Immune Profile: Durable increase in Dendritic cells, CD8+ T-cells, NK cells Result1->ImmuneRsp

Mechanistic Rationale for the Combination

The rationale for combining this compound with immunotherapy is rooted in its unique mechanism of action, which differs from inhibitors that target only single nodes of the PI3K/AKT/mTOR (PAM) pathway [3].

  • Single-Node Inhibitors: Drugs like alpelisib (PI3Kα-specific), capivasertib (AKT inhibitor), and everolimus (mTORC1 inhibitor) target only one component of the pathway. This can lead to feedback loops and compensatory mechanisms that allow cancer cells to maintain viability and develop resistance [3].
  • This compound as a Multi-Node Inhibitor: this compound is a dual PI3K/mTOR inhibitor that simultaneously targets all Class I PI3K isoforms (α, β, γ, δ) as well as both mTORC1 and mTORC2. This comprehensive inhibition is proposed to more effectively suppress the PAM pathway, limiting adaptive resistance and leading to more potent anti-tumor effects [3].

The following table compares the target profiles of this compound and other PAM pathway inhibitors.

Drug Name Inhibitor Class PI3Kα PI3Kβ PI3Kγ PI3Kδ mTORC1 mTORC2
This compound Pan-PI3K / mTOR Yes Yes Yes Yes Yes Yes
Alpelisib PI3Kα-specific Yes No No No No No
Copanlisib Pan-PI3K Yes Yes Yes Yes No No
Everolimus mTORC1 No No No No Yes No

Current Clinical Context and Research Directions

While the this compound + ICI combination is not yet approved, this compound is under active clinical investigation in other combinations.

  • Ongoing Clinical Trials: this compound is primarily being studied in hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The global VIKTORIA-1 Phase 3 trial (NCT05501886) is evaluating this compound in combination with fulvestrant, with or without palbociclib [3] [4]. Initial results, including for patients with PIK3CA wild-type tumors, were presented in late 2025 [4].
  • Research Gaps: The search results did not reveal any ongoing or completed clinical trials specifically for the combination of this compound and immune checkpoint inhibitors in humans. The transition of this strategy from promising preclinical data to clinical testing remains a future step.

A Guide for Researchers

For scientists and drug development professionals, the current evidence suggests several key considerations:

  • Promising Preclinical Signal: The data provides a strong rationale for exploring this compound as a candidate to overcome ICI resistance in "immunologically cold" tumors, particularly breast cancer.
  • Focus on Tumor Microenvironment: The preclinical evidence highlights that the benefit may stem from reversing immune suppression and enhancing cytotoxic T-cell and NK-cell infiltration [2].
  • Clinical Translation Awaiting: The critical next step is the design and initiation of early-phase clinical trials to evaluate the safety and preliminary efficacy of this combination in patients.

References

gedatolisib tumor growth inhibition vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy vs. Single-Node Inhibitors

The following table summarizes key findings from non-clinical studies that directly compared gedatolisib to approved single-node PAM inhibitors across a panel of breast cancer cell lines.

Metric This compound (pan-PI3K/mTOR) Alpelisib (PI3Kα) Capivasertib (AKT) Everolimus (mTORC1)
Average Potency (GR50) 12 nM [1] 2,783 nM [1] 2,602 nM [1] 2,134 nM [1]
Cytotoxic Effect (GRMax) -0.72 (Strong cytotoxic effect) [1] -0.10 (Minimal cytotoxic effect) [1] 0.00 (No cytotoxic effect) [1] 0.33 (No cytotoxic effect) [1]
Impact of PIK3CA/PTEN status Effective regardless of mutation status [1] More effective in cell lines with altered PIK3CA/PTEN [1] More effective in cell lines with altered PIK3CA/PTEN [1] Information not specified in search results
Key Inhibited Functions Cell cycle progression, survival, protein synthesis, glucose metabolism, migration, invasion [2] [1] Primarily cell proliferation [1] Primarily cell proliferation [1] Primarily cell proliferation [1]

Table References: Data is consolidated from a 2024 study in *npj Breast Cancer which used growth rate (GR) metrics to objectively quantify the anti-proliferative and cytotoxic effects of the inhibitors across 28 breast cancer cell lines [1].*

Mechanism of Action & Signaling Pathway

This compound achieves its superior efficacy by simultaneously targeting all Class I PI3K isoforms (PI3Kα, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2). This multi-node inhibition more completely shuts down the PAM pathway and prevents the adaptive resistance often seen with single-node inhibitors [1] [3].

The diagram below illustrates the PAM pathway and the specific nodes targeted by different inhibitors.

architecture RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 PTEN (Reverse) AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 TSC TSC Complex AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) CellProcesses Cell Growth, Proliferation, Survival, Metabolism mTORC1->CellProcesses TSC->mTORC1 Inhibits This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K Capivasertib Capivasertib (AKT) Capivasertib->AKT Everolimus Everolimus (mTORC1) Everolimus->mTORC1

The diagram shows how this compound's multi-node inhibition provides a more comprehensive blockade compared to the single-node inhibitors [1].

Combination Therapy & Clinical Evidence

The strong rationale for simultaneously targeting the PAM, ER, and CDK4/6 pathways has been tested in clinical trials, with impressive results.

VIKTORIA-1 Phase 3 Trial (Second-line+)

This study evaluated patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer after progression on a CDK4/6 inhibitor [4].

Regimen Median Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Fulvestrant
This compound + Palbociclib + Fulvestrant (Triplet) 9.3 months [4] 0.24 (76% reduction in risk of progression) [4]
This compound + Fulvestrant (Doublet) 7.4 months [4] 0.33 (67% reduction in risk of progression) [4]
Fulvestrant alone (Control) 2.0 months [4] -

The triplet regimen more than quadrupled median PFS compared to standard endocrine therapy alone, with a manageable safety profile [4].

First-Line Therapy

A Phase 1b trial investigated this compound combined with palbociclib and letrozole in patients with no prior systemic therapy for advanced breast cancer [5].

  • Median Progression-Free Survival (PFS): 48.4 months [5]
  • Objective Response Rate (ORR): 79% in patients with evaluable disease [5]
  • PIK3CA Mutation Status: Efficacy was comparable in patients with and without PIK3CA mutations, suggesting a broader potential patient population [5].

Detailed Experimental Protocols

For researchers, here is a summary of the key methodologies from the cited non-clinical and clinical studies.

In Vitro Cell Line Efficacy [1]
  • Cell Models: 28 breast cancer cell lines with varying ER/HER2 status and PIK3CA/PTEN mutational status.
  • Drug Treatment: Cells were treated with this compound, alpelisib, capivasertib, or everolimus across a range of doses.
  • Proliferation/Viability Assay: Cell viability was measured before and after 72 hours of treatment using real-time cell viability assays.
  • Data Analysis: Growth Rate (GR) metrics were calculated, which distinguish between cytostatic (GRmax = 0) and cytotoxic (GRmax < 0) effects, providing a more accurate assessment of drug effect than traditional endpoint assays.
  • Functional Assays: Additional assays measured apoptosis, cell cycle distribution, glucose consumption, lactate production, and protein synthesis.
In Vivo Combination Study [2]
  • Animal Models: Breast cancer xenograft models established in immunocompromised mice.
  • Treatment Groups: Mice were treated with vehicle, single agents (this compound, palbociclib, fulvestrant), doublet combinations, or the this compound/palbociclib/fulvestrant triplet.
  • Dosing: Drugs were administered at clinically relevant doses and schedules (e.g., this compound IV weekly).
  • Endpoint: Primary endpoint was tumor volume measurement over time, compared between groups to assess synergy.
Clinical Trial Design (VIKTORIA-1) [4]
  • Study Type: Randomized, open-label, Phase 3 trial.
  • Patients: 392 patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer following progression on CDK4/6i therapy.
  • Intervention: Randomized 1:1:1 to this compound + palbociclib + fulvestrant (triplet), this compound + fulvestrant (doublet), or fulvestrant alone.
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review (BICR).

Based on the current data, this compound presents a compelling profile as a potent PAM pathway inhibitor. Its multi-node mechanism, robust preclinical activity, and significant clinical efficacy in combinations, particularly for managing resistance in advanced settings, position it as a promising candidate for future therapeutic strategies.

References

Clinical Benefit Response of Gedatolisib in Endometrial Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Study Phase Patient Population / Biomarker Status Clinical Benefit Response (CBR) Rate Key Findings and Context

| Phase II (NCT01420081) [1] | Recurrent endometrial cancer (Stathmin-low) | 53% (10/19 patients) [1] | • CBR (complete/partial response or stable disease ≥16 weeks) was met only in the stathmin-low arm. • Stathmin-high expression did not correlate with greater efficacy (CBR: 26%, 5/19) [1]. | | Phase II (NCT01420081) [1] | Recurrent endometrial cancer (Stathmin-high) | 26% (5/19 patients) [1] | • The stathmin-high arm did not meet the criteria to proceed in the trial [1]. |

Experimental Protocol & Trial Design

The data in the table comes from a randomized, non-comparative phase II study. Here is a detailed breakdown of the key methodological aspects [1]:

  • Objective: To assess the clinical benefit response of two dual PI3K/mTOR inhibitors, PF-04691502 and gedatolisib (PF-05212384), in patients with recurrent endometrial cancer after platinum-containing chemotherapy.
  • Study Design: The main study used a Simon two-stage design with four independent arms. Patients were assigned to putative "PI3K-basal" (PF-04691502 or this compound) or "PI3K-activated" (PF-04691502 or this compound) arms based on their tumor's stathmin expression (low vs. high).
  • Primary Endpoint: Clinical benefit response, defined as a complete response (CR), partial response (PR), or stable disease (SD) for ≥16 weeks.
  • Treatment Administration: this compound was administered via weekly intravenous infusion.
  • Patient Population: The analysis for this compound included 19 patients in the stathmin-low arm and 19 in the stathmin-high arm.

The PI3K/AKT/mTOR (PAM) Pathway and this compound's Action

This compound is a potent, dual pan-PI3K and mTORC1/2 inhibitor. The following diagram illustrates the signaling pathway it targets.

architecture cluster_top cluster_pam PAM Pathway GF Growth Factors/Hormones RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K (All Class I Isoforms) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellularFunctions Promotion of: - Cell Survival - Proliferation - Protein Synthesis - Metabolic Adaptations mTORC1->CellularFunctions mTORC2 mTORC2 mTORC2->AKT Activation mTORC2->CellularFunctions PTEN PTEN (Negative Regulator) PTEN->PIP3  Dephosphorylation This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This comprehensive inhibition is the proposed mechanism behind its anti-tumor activity. In the context of the clinical trial, stathmin was investigated as a potential biomarker to predict which patients would derive the most benefit from this compound treatment [1].

Interpretation and Future Directions

The phase II data suggests that this compound has moderate activity in recurrent endometrial cancer, with a clinically meaningful benefit rate particularly in the stathmin-low patient subgroup [1]. This indicates that stathmin expression could serve as a predictive biomarker for patient selection, though this requires validation in larger studies.

It is worth noting that while current research is heavily focused on its application in breast cancer (with ongoing Phase 3 trials like VIKTORIA-1 and VIKTORIA-2) [2] [3], non-clinical studies continue to support the development of this compound, in combination with other agents like CDK4/6 inhibitors or hormonal therapy, for the treatment of gynecologic cancers [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

615.32815082 g/mol

Monoisotopic Mass

615.32815082 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96265TNH2R

Wikipedia

Gedatolisib

Dates

Last modified: 08-15-2023
1: Langdon SP, Kay C, Um IH, Dodds M, Muir M, Sellar G, Kan J, Gourley C, Harrison DJ. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Sci Rep. 2019 Dec 10;9(1):18742. doi: 10.1038/s41598-019-55096-9. PubMed PMID: 31822716; PubMed Central PMCID: PMC6904563.
2: Song W, Tweed JA, Visswanathan R, Saunders JP, Gu Z, Holliman CL. Bioanalysis of Targeted Nanoparticles in Monkey Plasma via LC-MS/MS. Anal Chem. 2019 Nov 5;91(21):13874-13882. doi: 10.1021/acs.analchem.9b03367. Epub 2019 Oct 17. PubMed PMID: 31584812.
3: Lee TD, Lee OW, Brimacombe KR, Chen L, Guha R, Lusvarghi S, Tebase BG, Klumpp-Thomas C, Robey RW, Ambudkar SV, Shen M, Gottesman MM, Hall MD. A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein. Mol Pharmacol. 2019 Nov;96(5):629-640. doi: 10.1124/mol.119.115964. Epub 2019 Sep 12. PubMed PMID: 31515284; PubMed Central PMCID: PMC6790066.
4: Houk BE, Alvey CW, Visswanathan R, Kirkovsky L, Matschke KT, Kimoto E, Ryder T, Obach RS, Durairaj C. Distribution, Metabolism, and Excretion of Gedatolisib in Healthy Male Volunteers After a Single Intravenous Infusion. Clin Pharmacol Drug Dev. 2019 Jan;8(1):22-31. doi: 10.1002/cpdd.615. Epub 2018 Sep 26. PubMed PMID: 30256541.
5: Sima N, Sun W, Gorshkov K, Shen M, Huang W, Zhu W, Xie X, Zheng W, Cheng X. Small Molecules Identified from a Quantitative Drug Combinational Screen Resensitize Cisplatin's Response in Drug-Resistant Ovarian Cancer Cells. Transl Oncol. 2018 Aug;11(4):1053-1064. doi: 10.1016/j.tranon.2018.06.002. Epub 2018 Jul 5. PubMed PMID: 29982103; PubMed Central PMCID: PMC6034569.
6: Park YL, Kim HP, Cho YW, Min DW, Cheon SK, Lim YJ, Song SH, Kim SJ, Han SW, Park KJ, Kim TY. Activation of WNT/β-catenin signaling results in resistance to a dual PI3K/mTOR inhibitor in colorectal cancer cells harboring PIK3CA mutations. Int J Cancer. 2019 Jan 15;144(2):389-401. doi: 10.1002/ijc.31662. Epub 2018 Nov 29. PubMed PMID: 29978469; PubMed Central PMCID: PMC6587482.
7: Shah K, Moharram SA, Kazi JU. Acute leukemia cells resistant to PI3K/mTOR inhibition display upregulation of P2RY14 expression. Clin Epigenetics. 2018 Jun 19;10:83. doi: 10.1186/s13148-018-0516-x. eCollection 2018. PubMed PMID: 29951132; PubMed Central PMCID: PMC6010022.
8: Aldaregia J, Odriozola A, Matheu A, Garcia I. Targeting mTOR as a Therapeutic Approach in Medulloblastoma. Int J Mol Sci. 2018 Jun 22;19(7). pii: E1838. doi: 10.3390/ijms19071838. Review. PubMed PMID: 29932116; PubMed Central PMCID: PMC6073374.
9: Makinoshima H, Umemura S, Suzuki A, Nakanishi H, Maruyama A, Udagawa H, Mimaki S, Matsumoto S, Niho S, Ishii G, Tsuboi M, Ochiai A, Esumi H, Sasaki T, Goto K, Tsuchihara K. Metabolic Determinants of Sensitivity to Phosphatidylinositol 3-Kinase Pathway Inhibitor in Small-Cell Lung Carcinoma. Cancer Res. 2018 May 1;78(9):2179-2190. doi: 10.1158/0008-5472.CAN-17-2109. Epub 2018 Feb 28. PubMed PMID: 29490947.
10: Brana I, Pham NA, Kim L, Sakashita S, Li M, Ng C, Wang Y, Loparco P, Sierra R, Wang L, Clarke BA, Neel BG, Siu LL, Tsao MS. Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget. 2017 Jul 8;8(49):84659-84670. doi: 10.18632/oncotarget.19109. eCollection 2017 Oct 17. PubMed PMID: 29156674; PubMed Central PMCID: PMC5689564.
11: Wainberg ZA, Alsina M, Soares HP, Braña I, Britten CD, Del Conte G, Ezeh P, Houk B, Kern KA, Leong S, Pathan N, Pierce KJ, Siu LL, Vermette J, Tabernero J. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. Target Oncol. 2017 Dec;12(6):775-785. doi: 10.1007/s11523-017-0530-5. PubMed PMID: 29067643; PubMed Central PMCID: PMC5700209.
12: Ciuffreda L, Del Curatolo A, Falcone I, Conciatori F, Bazzichetto C, Cognetti F, Corbo V, Scarpa A, Milella M. Lack of growth inhibitory synergism with combined MAPK/PI3K inhibition in preclinical models of pancreatic cancer. Ann Oncol. 2017 Nov 1;28(11):2896-2898. doi: 10.1093/annonc/mdx335. PubMed PMID: 28666315.
13: Vilchez V, Turcios L, Butterfield DA, Mitov MI, Coquillard CL, Brandon JA, Cornea V, Gedaly R, Marti F. Evidence of the immunomodulatory role of dual PI3K/mTOR inhibitors in transplantation: an experimental study in mice. Transpl Int. 2017 Oct;30(10):1061-1074. doi: 10.1111/tri.12989. Epub 2017 Jul 31. PubMed PMID: 28543637.
14: Gazi M, Moharram SA, Marhäll A, Kazi JU. The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL). Cancer Lett. 2017 Apr 28;392:9-16. doi: 10.1016/j.canlet.2017.01.035. Epub 2017 Feb 1. Erratum in: Cancer Lett. 2019 Oct 1;461:155. PubMed PMID: 28159681.
15: Tasian SK, Teachey DT, Li Y, Shen F, Harvey RC, Chen IM, Ryan T, Vincent TL, Willman CL, Perl AE, Hunger SP, Loh ML, Carroll M, Grupp SA. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood. 2017 Jan 12;129(2):177-187. doi: 10.1182/blood-2016-05-707653. Epub 2016 Oct 24. PubMed PMID: 27777238; PubMed Central PMCID: PMC5234216.
16: Iezzi A, Caiola E, Broggini M. Activity of Pan-Class I Isoform PI3K/mTOR Inhibitor PF-05212384 in Combination with Crizotinib in Ovarian Cancer Xenografts and PDX. Transl Oncol. 2016 Oct;9(5):458-465. doi: 10.1016/j.tranon.2016.08.011. PubMed PMID: 27751351; PubMed Central PMCID: PMC5067927.
17: Freitag H, Christen F, Lewens F, Grass I, Briest F, Iwaszkiewicz S, Siegmund B, Grabowski P. Inhibition of mTOR's Catalytic Site by PKI-587 Is a Promising Therapeutic Option for Gastroenteropancreatic Neuroendocrine Tumor Disease. Neuroendocrinology. 2017;105(1):90-104. doi: 10.1159/000448843. Epub 2016 Aug 12. PubMed PMID: 27513674; PubMed Central PMCID: PMC5475233.
18: Del Campo JM, Birrer M, Davis C, Fujiwara K, Gollerkeri A, Gore M, Houk B, Lau S, Poveda A, González-Martín A, Muller C, Muro K, Pierce K, Suzuki M, Vermette J, Oza A. A randomized phase II non-comparative study of PF-04691502 and gedatolisib (PF-05212384) in patients with recurrent endometrial cancer. Gynecol Oncol. 2016 Jul;142(1):62-69. doi: 10.1016/j.ygyno.2016.04.019. Epub 2016 Apr 24. PubMed PMID: 27103175.
19: Lindblad O, Cordero E, Puissant A, Macaulay L, Ramos A, Kabir NN, Sun J, Vallon-Christersson J, Haraldsson K, Hemann MT, Borg Å, Levander F, Stegmaier K, Pietras K, Rönnstrand L, Kazi JU. Aberrant activation of the PI3K/mTOR pathway promotes resistance to sorafenib in AML. Oncogene. 2016 Sep 29;35(39):5119-31. doi: 10.1038/onc.2016.41. Epub 2016 Mar 21. PubMed PMID: 26999641; PubMed Central PMCID: PMC5399143.
20: Takeda T, Wang Y, Bryant SH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Comput Aided Mol Des. 2016 Apr;30(4):323-30. doi: 10.1007/s10822-016-9905-4. Epub 2016 Mar 8. PubMed PMID: 26956874; PubMed Central PMCID: PMC4833818.

Explore Compound Types